L-Proline, L-prolyl-L-arginyl-
Description
Definition and Biochemical Significance of L-Prolyl-L-Arginine as a Dipeptide Motif
L-prolyl-L-arginine, also known as Pro-Arg, is a dipeptide composed of the amino acids L-proline and L-arginine linked by a peptide bond. nih.gov This specific sequence, where proline is at the N-terminus and arginine at the C-terminus, forms a distinct structural and functional motif found within larger peptides and proteins. The unique properties of its constituent amino acids contribute to its biochemical significance.
The proline residue imparts significant conformational rigidity to the peptide backbone. wikipedia.org Its cyclic structure restricts the rotation around the phi (φ) angle of the peptide bond, influencing the local secondary structure. wikipedia.orgox.ac.uk This rigidity can be crucial for inducing specific turns or kinks in a polypeptide chain, thereby facilitating protein folding and stabilizing particular three-dimensional conformations. nih.gov
The arginine residue, with its positively charged guanidinium (B1211019) group at physiological pH, plays a vital role in molecular interactions. wikipedia.org This charge allows the L-prolyl-L-arginine motif to participate in electrostatic interactions, such as forming salt bridges with negatively charged residues (e.g., aspartate or glutamate) or binding to negatively charged molecules like phosphate (B84403) groups on nucleic acids or phospholipids. researchgate.net
The combination of proline's structural constraint and arginine's interactive side chain makes the L-prolyl-L-arginine motif a key recognition element in various biological processes. For instance, it is involved in protein-protein interactions, where the specific shape and charge distribution of the motif are recognized by binding partners. nih.gov Research has identified a novel polyproline-arginine motif (PXXXPR) that is specifically recognized by the SH3 domains of certain adaptor proteins, highlighting the importance of the proline-arginine sequence in cellular signaling pathways. nih.gov
Furthermore, the L-prolyl-L-arginine sequence can influence the susceptibility of a peptide to proteolysis. The presence of proline can make the adjacent peptide bond more resistant to cleavage by certain proteases, thus increasing the metabolic stability of the peptide. pnas.org
Occurrence and Structural Context of L-Prolyl-L-Arginyl- Sequences in Natural Peptides
The L-prolyl-L-arginyl- sequence is a recurring motif found in a variety of naturally occurring peptides, where it contributes to their specific biological activities. The presence of this dipeptide often dictates the peptide's conformation and its interaction with biological targets.
One notable example is Tuftsin , a tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine. wikipedia.org This immunologically active peptide is primarily involved in stimulating phagocytosis by macrophages and neutrophils. The C-terminal prolyl-arginine sequence is crucial for its biological function.
Another example is Rigin , a tetrapeptide with the sequence glycyl-L-glutaminyl-L-prolyl-L-arginine, which exhibits functions similar to Tuftsin. wikipedia.org In fibrinogen, the sequence glycyl-L-prolyl-L-arginyl-L-proline has been identified as a potent inhibitor of fibrin (B1330869) polymerization, a key step in blood clotting. pnas.org
The L-prolyl-L-arginyl- motif is also present in more complex peptides. Selank , a synthetic heptapeptide (B1575542) anxiolytic drug, has the sequence L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolyl-glycyl-L-proline. nih.gov Additionally, the peptide Marinostatin D , isolated from marine organisms, contains the sequence alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine, though the proline and arginine are not directly linked in this case. ontosight.ai
In the context of protein-protein interactions, a specific proline-arginine motif, PXXXPR, where X can be any amino acid, has been identified as a recognition site for the SH3 domains of the CIN85 and CMS/CD2AP adaptor proteins. nih.gov This interaction is critical for the regulation of receptor tyrosine kinases. nih.gov
The structural context of the L-prolyl-L-arginyl- sequence often involves its role in forming turns or loops in the peptide chain. This is due to the unique conformational constraints imposed by the proline residue. wikipedia.orgnih.gov This structural feature can position the charged arginine side chain for specific interactions with binding partners.
Here is a table summarizing the occurrence of the L-Prolyl-L-Arginyl- sequence in some natural and synthetic peptides:
| Peptide Name | Sequence | Biological Significance |
| Tuftsin | L-threonyl-L-lysyl-L-prolyl-L-arginine | Immune system function |
| Rigin | glycyl-L-glutaminyl-L-prolyl-L-arginine | Functions similar to Tuftsin |
| Fibrin Polymerization Inhibitor | glycyl-L-prolyl-L-arginyl -L-proline | Inhibits blood clotting |
| Selank | L-threonyl-L-lysyl-L-prolyl-L-arginyl -L-prolyl-glycyl-L-proline | Anxiolytic properties |
Fundamental Role of L-Proline within Peptide Biochemistry
L-proline is a unique proteinogenic amino acid due to its distinctive cyclic structure, where its side chain forms a pyrrolidine (B122466) ring by bonding back to the backbone's amino group. wikipedia.org This feature classifies it as a secondary amine and imposes significant conformational rigidity compared to other amino acids. wikipedia.orgox.ac.uk This rigidity is fundamental to many aspects of peptide and protein structure and function.
A key role of proline is its ability to act as a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets. wikipedia.orgcreative-proteomics.com However, it is commonly found at the beginning of alpha-helices and in the edge strands of beta-sheets. wikipedia.org Proline is also frequently located in turns and loops, where its constrained phi (φ) angle of approximately -65° helps to induce sharp bends in the polypeptide chain, facilitating the folding of proteins into their compact, functional three-dimensional structures. wikipedia.orgnih.gov
The peptide bond preceding a proline residue (the X-Pro peptide bond, where X is any amino acid) can exist in both cis and trans conformations with a relatively small energy difference between them. wikipedia.orgsigmaaldrich.com This is in contrast to peptide bonds involving other amino acids, which overwhelmingly favor the trans isomer. wikipedia.org The cis-trans isomerization of X-Pro bonds can be a rate-limiting step in protein folding and is often catalyzed by enzymes called peptidyl-prolyl isomerases. sigmaaldrich.com
Furthermore, when proline is part of a peptide bond, its nitrogen atom is not bonded to a hydrogen, meaning it cannot act as a hydrogen bond donor, although it can be a hydrogen bond acceptor. wikipedia.org This property also contributes to its role in disrupting regular secondary structures.
Consecutive proline residues can form a unique secondary structure known as a polyproline helix. wikipedia.orgnih.gov These helices are important motifs in protein-protein interactions and contribute to the mechanical properties of some proteins. nih.govresearchgate.net
Proline is a major component of collagen, the most abundant protein in animals, where it is crucial for the stability of the collagen triple helix. creative-proteomics.com Post-translational hydroxylation of proline to hydroxyproline (B1673980), a reaction that requires vitamin C, further stabilizes the collagen structure. wikipedia.orgcreative-peptides.com
Structural Rigidity: Its cyclic structure restricts backbone conformation. wikipedia.orgox.ac.uk
Induction of Turns: Facilitates the formation of turns and loops in polypeptide chains. nih.gov
Disruption of Secondary Structures: Acts as a disruptor of alpha-helices and beta-sheets. wikipedia.orgcreative-proteomics.com
Cis-Trans Isomerization: The X-Pro peptide bond can readily adopt both conformations, influencing protein folding kinetics. wikipedia.orgsigmaaldrich.com
Collagen Stability: Essential for the structural integrity of collagen. creative-proteomics.com
Protein-Protein Interactions: Polyproline helices serve as recognition motifs. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
56610-49-2 |
|---|---|
Molecular Formula |
C16H28N6O4 |
Molecular Weight |
368.43 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O4/c17-16(18)20-8-2-5-11(21-13(23)10-4-1-7-19-10)14(24)22-9-3-6-12(22)15(25)26/h10-12,19H,1-9H2,(H,21,23)(H,25,26)(H4,17,18,20)/t10-,11-,12-/m0/s1 |
InChI Key |
ICTZKEXYDDZZFP-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of L Proline and Peptides Containing L Prolyl L Arginyl Sequences
L-Proline Biosynthesis Pathways.
L-proline, a proteinogenic amino acid, is synthesized in organisms through multiple pathways, primarily originating from L-glutamate, and alternatively from L-arginine and L-ornithine. These pathways converge on the formation of a key intermediate, Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline.
Glutamate-Dependent Synthesis Mechanisms.
The primary route for L-proline biosynthesis begins with the amino acid L-glutamate. This pathway involves a two-step enzymatic process to convert glutamate (B1630785) into Δ¹-pyrroline-5-carboxylate (P5C). The initial step is the ATP-dependent phosphorylation of L-glutamate to form γ-glutamyl phosphate (B84403). This reaction is a critical regulatory point in the pathway. Subsequently, γ-glutamyl phosphate is reduced by NADPH to glutamate-γ-semialdehyde. This intermediate exists in a spontaneous equilibrium with its cyclic form, P5C. This conversion is a pivotal step, linking glutamate metabolism to proline biosynthesis.
Arginine and Ornithine Interconversion Routes to L-Proline.
An alternative pathway for L-proline synthesis involves the interconversion of L-arginine and L-ornithine. L-arginine can be hydrolyzed by the enzyme arginase to yield urea (B33335) and L-ornithine. Subsequently, the δ-amino group of ornithine is transferred to α-ketoglutarate by the enzyme ornithine aminotransferase (OAT), producing glutamate-γ-semialdehyde and L-glutamate. nih.gov As mentioned previously, glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). nih.gov This pathway effectively connects the urea cycle and amino acid catabolism to proline biosynthesis. The small intestine is a major site for these interconversions. nih.govresearchgate.net
Enzymology of L-Proline Biosynthesis (e.g., Pyrroline-5-carboxylate Synthase, Pyrroline-5-carboxylate Reductase).
The biosynthesis of L-proline is catalyzed by two key enzymes: Pyrroline-5-carboxylate Synthase (P5CS) and Pyrroline-5-carboxylate Reductase (PYCR).
Pyrroline-5-carboxylate Synthase (P5CS): In many organisms, including mammals and plants, the first two steps of the glutamate-dependent pathway are catalyzed by a single bifunctional enzyme, P5CS. acs.org This enzyme possesses both γ-glutamyl kinase and glutamate-γ-semialdehyde dehydrogenase activities. acs.org The γ-glutamyl kinase domain catalyzes the phosphorylation of glutamate, while the glutamate-γ-semialdehyde dehydrogenase domain facilitates the reduction of γ-glutamyl phosphate. P5CS activity is subject to feedback inhibition by proline, which helps to regulate the intracellular concentration of this amino acid. acs.org
Pyrroline-5-carboxylate Reductase (PYCR): This enzyme catalyzes the final step in proline biosynthesis, the reduction of Δ¹-pyrroline-5-carboxylate (P5C) to L-proline. nih.gov This reaction is dependent on the cofactor NAD(P)H. nih.gov In humans, there are three known isoforms of PYCR: PYCR1, PYCR2, and PYCR3. nih.gov These isoforms exhibit different kinetic properties and tissue distribution, suggesting specialized roles in proline metabolism.
Below are interactive data tables summarizing the kinetic properties of these enzymes based on available research findings.
| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Vigna aconitifolia | Glutamate | ~1800 | Not Reported | nih.gov |
| Human (P5CS) | Glutamate | Not Reported | Not Reported | nih.gov |
| Organism/Isoform | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Human PYCR1 | L-P5C | ~100 | ~50 | wikipedia.org |
| Human PYCR3 | L-P5C | ~114 | 150 | wikipedia.org |
| Human PYCR3 | NADH | ~40 | Not Applicable | wikipedia.org |
L-Proline Catabolism and Oxidation.
The breakdown of L-proline is a crucial metabolic process that occurs primarily in the mitochondria. This pathway not only serves to regulate intracellular proline levels but also contributes to cellular energy production and redox balance.
Mitochondrial Oxidation Pathways (e.g., Proline Dehydrogenase, Pyrroline-5-carboxylate Dehydrogenase).
The catabolism of L-proline is initiated in the mitochondria and involves a two-step oxidative process.
Proline Dehydrogenase (PRODH): The first and rate-limiting step is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C), catalyzed by the inner mitochondrial membrane enzyme, Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.govmedlineplus.gov This reaction is FAD-dependent, and the electrons generated are transferred to the mitochondrial electron transport chain, contributing to ATP production. nih.govnih.gov
Pyrroline-5-carboxylate Dehydrogenase (P5CDH): The P5C generated by PRODH is then further oxidized to L-glutamate by the mitochondrial matrix enzyme, Pyrroline-5-carboxylate Dehydrogenase (P5CDH). proteopedia.org This reaction utilizes NAD⁺ as a cofactor. acs.org The resulting glutamate can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Formation of Metabolic Intermediates and Operation of the Proline-P5C Cycle.
The biosynthesis and catabolism of proline are interconnected through the common intermediate, P5C, forming a metabolic cycle known as the Proline-P5C cycle. nih.govacs.org This cycle involves the conversion of proline to P5C in the mitochondria by PRODH, and the subsequent reduction of P5C back to proline in the cytosol by PYCR. researchgate.net
The Proline-P5C cycle is not merely a futile cycle but plays a significant role in cellular redox homeostasis. nih.gov The oxidation of proline in the mitochondria generates FADH₂, which can fuel the electron transport chain. nih.gov Conversely, the reduction of P5C in the cytosol consumes NAD(P)H. This shuttling of redox equivalents between the mitochondria and cytosol can influence various cellular processes, including ATP production, nucleotide synthesis, and the response to oxidative stress. nih.govacs.org The intermediate P5C is in equilibrium with glutamate-γ-semialdehyde, which can be further metabolized to glutamate, linking the cycle to central amino acid metabolism and the TCA cycle. nih.gov
Metabolic Interplay between L-Proline, L-Arginine, and L-Glutamate
The metabolic pathways of L-proline, L-arginine, and L-glutamate are intricately linked, forming a network of interconnected reactions crucial for cellular function. L-glutamate serves as a central precursor for the biosynthesis of both L-proline and L-arginine, highlighting its pivotal role in amino acid metabolism. These pathways are bidirectional, allowing for metabolic flexibility based on the cell's needs and developmental stage. nih.gov
The synthesis of L-proline from L-glutamate is a two-step enzymatic process. Initially, L-glutamate is phosphorylated by glutamate 5-kinase to form γ-glutamyl phosphate. This intermediate is then reduced by glutamate-5-semialdehyde dehydrogenase to yield glutamate-5-semialdehyde. nih.gov This molecule exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C) . The final step in proline biosynthesis is the reduction of P5C by pyrroline-5-carboxylate reductase (PYCR) to produce L-proline.
L-arginine synthesis also originates from L-glutamate, albeit through a more extended pathway that overlaps with proline metabolism at the level of glutamate-5-semialdehyde. This intermediate can be converted to ornithine by ornithine aminotransferase (OAT) . Ornithine then enters the urea cycle, where it is carbamoylated by ornithine transcarbamylase to form citrulline. Subsequently, argininosuccinate synthetase and argininosuccinate lyase catalyze the conversion of citrulline to L-arginine. nih.gov This intestinal-renal axis is the primary route for de novo arginine synthesis in many mammals. nih.gov
The interconnectedness of these pathways allows for the conversion of arginine and ornithine back to glutamate. Ornithine, derived from arginine via the action of arginase, can be converted by OAT to glutamate-5-semialdehyde, which is then oxidized to glutamate. This bidirectional flow enables the cell to maintain a balance between these three crucial amino acids.
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| Glutamate 5-kinase | L-Glutamate, ATP | γ-Glutamyl phosphate, ADP | L-Proline Biosynthesis |
| Glutamate-5-semialdehyde dehydrogenase | γ-Glutamyl phosphate, NADPH/NADH | Glutamate-5-semialdehyde, NADP+/NAD+ | L-Proline Biosynthesis |
| Pyrroline-5-carboxylate reductase (PYCR) | Δ¹-Pyrroline-5-carboxylate, NADPH/NADH | L-Proline, NADP+/NAD+ | L-Proline Biosynthesis |
| Ornithine aminotransferase (OAT) | L-Ornithine, α-ketoglutarate | Glutamate-5-semialdehyde, L-Glutamate | Interconversion |
| Argininosuccinate synthetase | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate | L-Arginine Biosynthesis |
| Argininosuccinate lyase | Argininosuccinate | L-Arginine, Fumarate | L-Arginine Biosynthesis |
Post-Translational Hydroxylation of L-Proline and its Metabolic Fate
L-proline residues within polypeptide chains can undergo a significant post-translational modification known as hydroxylation, resulting in the formation of hydroxyproline (B1673980). This process is not a de novo synthesis pathway for hydroxyproline; rather, it is a modification of proline that has already been incorporated into a protein. nih.gov The most common form is 4-hydroxyproline, which is a critical component of collagen, contributing significantly to the stability of its triple-helical structure. oup.comresearchgate.net
The hydroxylation of proline is catalyzed by a family of enzymes called prolyl hydroxylases . These enzymes require several co-factors for their activity, including molecular oxygen, ferrous iron (Fe²⁺), α-ketoglutarate, and ascorbate (B8700270) (vitamin C). oup.com The reaction involves the oxidative decarboxylation of α-ketoglutarate. The active site of prolyl hydroxylase contains a ferrous iron atom, which is maintained in its reduced state by ascorbate.
Once a protein containing hydroxyproline, such as collagen, is degraded, free hydroxyproline is released. Unlike proline, free hydroxyproline is not re-incorporated into newly synthesized proteins. nih.gov Instead, it is catabolized through a distinct metabolic pathway. The primary enzyme involved in hydroxyproline degradation is hydroxyproline dehydrogenase 2 (PRODH2) , also known as hydroxyproline oxidase. This mitochondrial enzyme converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) . nih.gov
The metabolic fate of OH-P5C can vary. It can be further metabolized to glyoxylate (B1226380) and pyruvate, or it can be converted to glycine. nih.gov A significant portion of collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine. nih.gov This pathway highlights a key metabolic link between collagen turnover and the pool of other amino acids.
| Enzyme | Substrate(s) | Product(s) | Cellular Location |
| Prolyl hydroxylase | Prolyl-residue in polypeptide, O₂, Fe²⁺, α-ketoglutarate, Ascorbate | 4-Hydroxyprolyl-residue, Succinate, CO₂ | Endoplasmic Reticulum |
| Hydroxyproline dehydrogenase 2 (PRODH2) | Hydroxyproline | Δ¹-pyrroline-3-hydroxy-5-carboxylate | Mitochondria |
Biogenesis and Processing of Endogenous L-Prolyl-L-Arginyl- Containing Peptides
Endogenous peptides containing the L-prolyl-L-arginyl- (Pro-Arg) sequence are generated through the proteolytic processing of larger precursor proteins. The initial biogenesis of these precursor proteins follows the central dogma of molecular biology: the corresponding genes are transcribed into messenger RNA (mRNA), which is then translated into polypeptide chains on ribosomes. These precursor proteins, often referred to as proproteins or prohormones, are then targeted to the secretory pathway for further processing. nih.gov
The processing of these precursors to release the active peptides often involves cleavage at specific amino acid sequences. While cleavage at pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg) is a well-established mechanism, a significant number of processing events occur at single basic residues. nih.gov The L-prolyl-L-arginyl- sequence represents a notable example of a monobasic cleavage site. nih.gov
The presence of a proline residue adjacent to the arginine cleavage site appears to be a key determinant for recognition by specific processing enzymes. This phenomenon is termed "proline-directed arginyl cleavage". nih.gov The rigid structure of proline is thought to influence the conformation of the peptide backbone, making the adjacent arginine residue accessible to a specific class of endoproteases.
The enzymes responsible for this type of cleavage are believed to be members of the proprotein convertase (PC) family of serine endoproteases. nih.govoup.com These enzymes are localized within the trans-Golgi network and secretory granules, where they cleave precursor proteins at specific basic residues to generate biologically active peptides and hormones. nih.gov While the consensus cleavage site for PCs is often a pair of basic amino acids, evidence suggests that some PCs can also cleave at monobasic sites, particularly those with a proline in the P2 position (i.e., Pro-Arg↓).
| Processing Step | Description | Key Enzymes (Putative) |
| Precursor Synthesis | Transcription of the gene followed by translation of the mRNA to produce a precursor protein containing the L-prolyl-L-arginyl- sequence. | Ribosomes, RNA Polymerase |
| Proline-Directed Cleavage | Proteolytic cleavage of the precursor protein at the arginine residue of the Pro-Arg sequence to release the mature peptide. This is a form of monobasic processing. nih.gov | Proprotein Convertases (PCs) |
Regulatory Mechanisms Governing L-Proline and Peptide Metabolism
The metabolic pathways of L-proline and related peptides are tightly regulated to meet cellular demands while preventing the wasteful expenditure of energy and resources. This regulation occurs at multiple levels, including allosteric feedback inhibition and transcriptional control of the key metabolic enzymes.
A primary mechanism for regulating L-proline biosynthesis is feedback inhibition . The end product of the pathway, L-proline, acts as an allosteric inhibitor of Δ¹-pyrroline-5-carboxylate synthetase (P5CS) , the rate-limiting enzyme in its synthesis from glutamate. oup.com This means that as the concentration of L-proline increases, it binds to a regulatory site on P5CS, reducing its enzymatic activity and thus slowing down its own production. oup.com This is a classic example of negative feedback, ensuring that proline levels are maintained within an optimal range.
Transcriptional regulation also plays a crucial role in controlling the expression of genes encoding the enzymes of proline metabolism. The expression of these genes can be modulated by various physiological and environmental signals, including osmotic stress, hormonal signals like abscisic acid (ABA), and the availability of nutrients. nih.govnih.gov For instance, under conditions of osmotic stress, the transcription of genes involved in proline biosynthesis is often upregulated, leading to an accumulation of proline which acts as an osmoprotectant. nih.gov
The processing of peptide precursors containing the L-prolyl-L-arginyl- sequence is also a regulated process. The expression and activity of proprotein convertases (PCs) are tissue-specific and can be modulated by various signaling molecules, including hormones and growth factors. nih.govoup.com This differential expression and regulation of PCs contribute to the tissue-specific processing of proproteins, leading to the generation of a diverse array of biologically active peptides from a single precursor.
| Regulatory Mechanism | Description | Key Molecules/Factors |
| Feedback Inhibition | The end-product of a metabolic pathway inhibits an early enzyme in that pathway. L-proline inhibits P5CS. oup.com | L-Proline, P5CS |
| Transcriptional Control | The rate of gene transcription for metabolic enzymes is altered in response to cellular signals. | Osmotic stress, Abscisic acid (ABA), Transcription factors |
| Hormonal Regulation | Hormones can influence the synthesis of key metabolic enzymes. Glucagon regulates OAT synthesis. nih.gov | Glucagon, Corticosteroids |
| Substrate Availability | The concentration of substrates can influence the rate of metabolic pathways. | L-Glutamate, L-Ornithine |
| Regulation of Processing Enzymes | The expression and activity of enzymes that process peptide precursors are controlled, leading to tissue-specific peptide production. nih.govoup.com | Proprotein Convertases (PCs), Hormones |
Chemical and Enzymatic Synthesis Methodologies for L Prolyl L Arginyl Peptides
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. researchgate.net The synthesis of L-prolyl-L-arginyl- containing peptides via SPPS necessitates careful optimization of the resin, coupling chemistry, and protecting group strategies to achieve high yields and purity.
Optimization of Resin Selection and Coupling Chemistry
The choice of solid support (resin) is critical for a successful SPPS campaign. The properties of the resin, such as its composition, swelling capacity, and the nature of the linker, significantly impact the efficiency of coupling reactions and the final cleavage of the peptide. biosynth.comnih.gov For the synthesis of peptides terminating with a C-terminal acid, Wang and 2-chlorotrityl resins are commonly employed. biotage.com The Wang resin is a popular choice, though the attachment of the first amino acid can sometimes lead to racemization. biotage.com The 2-chlorotrityl resin offers a milder cleavage condition, which is beneficial for sensitive peptides, and its steric bulk helps to minimize side reactions like diketopiperazine formation, a common issue with proline-containing sequences. biosynth.combiotage.comdu.ac.in For peptides with a C-terminal amide, Rink Amide and Sieber resins are frequently utilized. biotage.comiris-biotech.de
The formation of the peptide bond between L-proline and L-arginine, or any other amino acid, is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. creative-peptides.com The steric hindrance of the proline residue and the bulky side chain of arginine can make this step challenging, often requiring more potent coupling reagents. biotage.com Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). creative-peptides.comuni-kiel.desigmaaldrich.com Onium salt-based reagents are generally preferred for their high efficiency and lower risk of side reactions. sigmaaldrich.com The choice of base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is also crucial to minimize racemization. uni-kiel.de
| Resin Type | Typical Application | Key Characteristics | Cleavage Conditions |
|---|---|---|---|
| Wang Resin | Peptide acids | Widely used, can be pre-loaded with the first amino acid. | Concentrated TFA biotage.com |
| 2-Chlorotrityl Resin | Peptide acids, protected peptide fragments | Minimizes racemization and diketopiperazine formation. | Mildly acidic (e.g., 1-3% TFA) biotage.com |
| Rink Amide Resin | Peptide amides | Straightforward loading of the first amino acid. | Concentrated TFA biotage.com |
| Sieber Resin | Peptide amides, protected peptide amides | Less sterically hindered than Rink Amide, allowing for milder cleavage. | Mildly acidic (e.g., 1% TFA) iris-biotech.de |
| Coupling Reagent | Abbreviation | Class | Notes |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the earliest coupling reagents; byproduct can be difficult to remove. creative-peptides.compeptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Onium (Aminium/Uronium) Salt | Highly efficient and widely used. creative-peptides.compeptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Onium (Aminium/Uronium) Salt | Very effective, particularly for difficult couplings. uni-kiel.desigmaaldrich.com |
Role of Protecting Group Schemes for L-Proline and L-Arginine Side Chains
A successful SPPS relies on an orthogonal protecting group strategy, where the temporary Nα-protecting group can be removed without affecting the permanent side-chain protecting groups. peptide.com The most common strategy in modern SPPS is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-amino group and acid-labile groups for the side chains. peptide.comiris-biotech.de
L-proline does not have a side chain that requires protection. However, the protection of the L-arginine side chain is critical due to the high basicity of the guanidinium (B1211019) group (pKa ≈ 12.5). nih.gov Ineffective protection can lead to side reactions. Several protecting groups have been developed for the arginine side chain, with the most common being sulfonyl-based groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). ub.edu These groups are sufficiently stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. ub.edu The nitro (NO2) group has also been revisited as a protecting group for arginine. It is stable and prevents the formation of δ-lactam, a common side reaction. The NO2 group can be removed with a reducing agent like SnCl2 under mild acidic conditions. nih.gov
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
|---|---|---|---|
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Widely used in Fmoc-SPPS, but can have drawbacks like δ-lactam formation. nih.gov | Strong acid (TFA) nih.gov |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Similar to Pbf, but can be more acid-labile. ub.edu | Strong acid (TFA) ub.edu |
| Nitro | NO2 | Prevents δ-lactam formation; requires specific removal conditions. nih.gov | Reduction (e.g., SnCl2) nih.gov |
| Tosyl | Tos | Commonly used in Boc chemistry. peptide.com | Strong acid (HF) peptide.com |
Enzymatic Peptide Synthesis Approaches
Enzymatic peptide synthesis has emerged as a green and highly specific alternative to chemical synthesis methods. researchgate.net This approach utilizes enzymes to catalyze the formation of peptide bonds, often without the need for extensive side-chain protection. researchgate.net
Application of L-Amino Acid Ligases for Dipeptide Formation
L-amino acid ligases (LALs) are enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent manner. nih.govnih.govwikipedia.org This one-step condensation process is highly specific and avoids the degradation of the product. nih.gov The l-amino acid ligase RizA from Bacillus subtilis, for instance, selectively synthesizes dipeptides with an N-terminal arginine. mdpi.comuni-hannover.de The substrate specificity of these enzymes can be engineered through mutagenesis to improve the yield and broaden the scope of dipeptide synthesis. mdpi.comuni-hannover.de For example, mutagenesis of RizA has been shown to increase the production of bioactive dipeptides. mdpi.comuni-hannover.de
Biocatalytic Routes for Stereospecific L-Prolyl-L-Arginyl- Sequence Assembly
The stereospecificity of enzymes makes them ideal catalysts for the synthesis of chiral molecules like peptides. Biocatalytic routes ensure the formation of peptides with the desired L-configuration at both the proline and arginine residues. While the direct enzymatic synthesis of L-prolyl-L-arginine has been a subject of interest, the broader application of enzymes like aminopeptidases and nonribosomal peptide synthetases (NRPS) has shown promise in the synthesis of various dipeptides. nih.govasm.org Aminopeptidases, for example, can synthesize dipeptides from a free amino acid and an amino acid ester in an organic solvent. nih.gov NRPS adenylation domains can activate amino acids to form aminoacyl-AMP, which then reacts with another amino acid to form a dipeptide. asm.org These chemoenzymatic methods combine the specificity of enzymes with chemical reactions to achieve the synthesis of diverse dipeptides. asm.org
Design and Synthesis of L-Proline and L-Arginine Analogues within Peptide Frameworks
The incorporation of amino acid analogues into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. The synthesis of peptides containing analogues of L-proline and L-arginine has been an active area of research.
A variety of proline analogues have been synthesized to probe the conformational requirements of peptide-protein interactions. sigmaaldrich.comacs.org These include derivatives with substitutions on the pyrrolidine (B122466) ring, such as 4-hydroxyproline and 4-fluoroproline, which can influence the cis/trans isomerization of the Xaa-Pro bond. thieme-connect.denih.gov A method known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues by first incorporating hydroxyproline (B1673980) and then chemically modifying the hydroxyl group on the solid phase. nih.gov
Similarly, the synthesis of arginine analogues has been explored to create tools for studying enzymes involved in arginine metabolism. iris-biotech.de Short-chain analogues of arginine, such as 2-amino-3-guanidinopropionic acid (Agp) and 2-amino-4-guanidinobutyric acid (Agb), have been synthesized and incorporated into peptides. iris-biotech.de The synthesis of these analogues often requires specific protecting group strategies to be compatible with SPPS. iris-biotech.de Furthermore, methods for the direct modification of the arginine guanidinium group in native peptides have been developed, allowing for the late-stage introduction of labels and probes. nih.gov
Strategies for Incorporating Helical N-Terminal L-Prolyl Oligopeptides via Hydrocarbon Stapling
Hydrocarbon stapling is a prominent strategy to stabilize the secondary structure of peptides, enhancing their functionality. mdpi.com This technique is particularly crucial for short oligopeptides, which often have flexible secondary structures. semanticscholar.org The process involves covalently linking the side-chains of two amino acids to form a macrocycle, which can reinforce a desired α-helical conformation. rsc.org This section details the methodologies for incorporating hydrocarbon staples into N-terminal L-prolyl oligopeptides to induce and stabilize helical structures.
The primary method for creating these all-hydrocarbon staples is through ring-closing metathesis (RCM). springernature.comexplorationpub.com This synthetic protocol involves two key features: the construction of peptide substrates containing hindered α-methyl, α-alkenyl amino acids and the subsequent RCM of the resin-bound peptide substrates. springernature.comresearchgate.net The resulting stapled peptides often exhibit enhanced α-helicity, metabolic stability, and cell permeability. semanticscholar.orgexplorationpub.com
Research has demonstrated the design and synthesis of helical short oligopeptides with an L-proline at the N-terminus and a hydrocarbon staple in the side chain. mdpi.comnih.gov These stapled peptides have potential applications as peptide-based organocatalysts. mdpi.comsemanticscholar.org The stabilization of their secondary structures is a key factor in their enhanced catalytic activity. nih.gov
Cross-Linking Motifs and Synthesis
The synthesis of these stapled peptides often begins with the incorporation of non-natural, olefin-tethered amino acids into the peptide sequence during solid-phase peptide synthesis (SPPS). nih.govfrontiersin.org Specific cross-linking motifs that have been successfully used include:
Olefin-tethered cis-4-hydroxy-L-proline mdpi.comnih.gov
Olefin-tethered L-serine mdpi.comnih.gov
(R)-α-allyl-proline semanticscholar.orgnih.gov
α, α-disubstituted non-natural amino acids with olefinic side chains frontiersin.org
For efficient cross-linking, the amino acid residues that will form the covalent staple must be located on the same side of the helix. explorationpub.com Common stapling patterns involve linking residues at the i,i+1, i,i+3, i,i+4, and i,i+7 positions. semanticscholar.orgexplorationpub.comnih.gov The synthesis of unstapled and stapled peptides in the i,i+1 series has been achieved starting from allyl-tethered cis-4-hydroxy-L-proline and L-serine. mdpi.comsemanticscholar.org
The ring-closing metathesis reaction can exhibit stereoselectivity. For instance, Z- and E-selectivities were observed for the RCM reactions of certain peptides in an i,i+1 series, while no E/Z-selectivity was seen for an i,i+3 series peptide. mdpi.comnih.gov
Impact on Helicity and Catalytic Activity
A primary goal of hydrocarbon stapling is to enhance the helicity of the peptide. Circular dichroism (CD) spectroscopy is commonly used to measure the secondary structure of these peptides. nih.govfrontiersin.org Studies consistently show that stapled peptides have a significantly higher α-helical content compared to their unstapled counterparts. nih.govfrontiersin.orgfrontiersin.org For example, the CD spectra of a stapled peptide (B') showed a right-handed helix with a higher intensity than that of the unstapled version (B). mdpi.comnih.gov This reinforcement of helicity is believed to be the reason for the observed increase in catalytic activity. semanticscholar.org
The enhanced and stabilized helical structure has a direct impact on the peptide's function as an organocatalyst. In one study, a stapled N-terminal L-prolyl oligopeptide catalyzed the Michael addition of 1-methylindole to an α,β-unsaturated aldehyde seven times faster than its unstapled counterpart. mdpi.comnih.gov This high catalytic activity was maintained even at lower catalyst loadings and temperatures. nih.gov
The proposed mechanism suggests that for the stapled peptide, the reactive iminium ion is formed inside a rigid helical pipe created by the hydrocarbon staple. semanticscholar.org This conformation accelerates the nucleophilic attack from a specific face. In contrast, the iminium species formed by the more flexible, unstapled peptide exists outside the helical structure, leading to a slower reaction rate. semanticscholar.org
The table below summarizes the comparative performance of a stapled versus an unstapled N-terminal L-prolyl oligopeptide in a catalytic reaction.
| Peptide | Stapling | Relative Reaction Rate | Helicity |
| Peptide B | Unstapled | 1x | Lower Intensity |
| Peptide B' | Stapled (i,i+1) | 7x | Higher Intensity |
This table is generated based on findings reported in the research where stapled peptide B' showed a seven-fold faster reaction rate and higher helical intensity in CD spectra compared to unstapled peptide B. mdpi.comnih.gov
Structural Characterization and Conformational Analysis of L Prolyl L Arginyl Peptides
Conformational Constraints Imposed by L-Proline Residues within Peptides.
The unique cyclic structure of the L-proline residue introduces significant conformational constraints within a peptide chain. Unlike other amino acids, the side chain of proline is a pyrrolidine (B122466) ring that includes the backbone amide nitrogen. This ring structure restricts the rotation around the N-Cα (phi, φ) bond to a narrow range, typically around -65° ± 25°. nih.govnih.gov This inherent rigidity significantly influences the local and global conformation of peptides containing L-proline. nih.gov
A defining feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to adopt both cis and trans conformations. nih.gov In a trans conformation, the Cα atoms of the two adjacent amino acids are on opposite sides of the peptide bond, corresponding to an omega (ω) angle of approximately 180°. nih.gov Conversely, in the cis conformation, these Cα atoms are on the same side, with an ω angle of about 0°. nih.gov
While most peptide bonds in proteins overwhelmingly favor the trans isomer due to steric hindrance, the energy difference between the cis and trans isomers of the X-Pro bond is significantly smaller. ethz.chimrpress.com This results in a notable population of cis X-Pro bonds in proteins, estimated to be around 5-6%. ethz.ch The isomerization between these two states is an intrinsically slow process and can be a rate-limiting step in protein folding. ethz.chresearchgate.net
| Parameter | Cis Isomer | Trans Isomer |
|---|---|---|
| Omega (ω) Angle | ~0° | ~180° |
| Relative Position of Cα Atoms | Same side of peptide bond | Opposite sides of peptide bond |
| Frequency in Proteins (X-Pro) | ~5-6% | ~94-95% |
| Energy Difference (vs. Trans) | Lower than for non-prolyl bonds, allowing significant cis population | |
| Biological Significance | Protein folding, molecular switching, protein-protein interactions, signal transduction |
Sequences rich in L-proline residues can adopt unique helical secondary structures known as polyproline helices. plos.org There are two main types: the right-handed polyproline I (PPI) helix and the more common left-handed polyproline II (PPII) helix. wikipedia.orgbionity.com
The Polyproline II (PPII) helix is characterized by all peptide bonds being in the trans conformation. wikipedia.orgbionity.com It is a left-handed helix with approximately three residues per turn and a rise of about 3.1 Å per residue. plos.orgwikipedia.orgbionity.com The backbone dihedral angles (φ, ψ) are roughly (-75°, 150°). wikipedia.orgbionity.com The PPII helix is relatively extended and lacks internal hydrogen bonding, which makes its amide groups more accessible for interactions with other molecules, including water. wikipedia.org This conformation is not exclusive to polyproline sequences and can be found in various proteins, often on their surfaces, where it participates in protein-protein interactions and signaling. nih.gov For example, PPII helices are specifically recognized and bound by SH3 domains. nih.govbionity.com
The Polyproline I (PPI) helix , on the other hand, is formed when all the peptide bonds are in the cis conformation. wikipedia.orgbionity.com It is a right-handed, more compact helix with about 3.3 residues per turn and a rise of approximately 1.9 Å per residue. plos.orgwikipedia.org The typical dihedral angles (φ, ψ) are around (-75°, 160°). wikipedia.orgbionity.com The PPI conformation is less common than PPII because the cis isomer of the peptide bond is generally higher in energy than the trans isomer. wikipedia.org
The propensity of a proline-rich sequence to form a PPI or PPII helix can be influenced by the surrounding amino acid residues and the solvent environment. raineslab.comacs.orgresearchgate.net For instance, certain aromatic amino acids in proline-rich sequences can disfavor the PPII conformation due to interactions that promote the cis amide bond. acs.org
| Property | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |
|---|---|---|
| Handedness | Right-handed | Left-handed |
| Peptide Bond Conformation | All cis | All trans |
| Backbone Dihedral Angles (φ, ψ) | ~(-75°, 160°) | ~(-75°, 150°) |
| Residues per Turn | ~3.3 | ~3.0 |
| Rise per Residue | ~1.9 Å | ~3.1 Å |
| Structure | Compact | Extended |
| Prevalence | Rarer | More common |
Advanced Spectroscopic Techniques for Structural Elucidation.
A variety of advanced spectroscopic techniques are employed to determine the three-dimensional structure of peptides like L-prolyl-L-arginyl-. These methods provide detailed information about the peptide's conformation in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution, which often mimics their physiological environment. nmims.eduuzh.chuq.edu.au For peptides containing proline, NMR is particularly crucial for distinguishing between the cis and trans isomers of the X-Pro peptide bond, as these two forms are in slow exchange on the NMR timescale and give rise to distinct sets of signals. nih.govresearchgate.net
Several NMR parameters are used for structural elucidation:
Chemical Shifts: The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are sensitive to the local electronic environment and can provide initial information about the secondary structure. nmims.edusteelyardanalytics.com For instance, ¹³C chemical shifts of the proline Cγ and Cβ atoms are indicative of the cis or trans peptide bond conformation. nih.gov
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically less than 5 Å), regardless of whether they are close in the primary sequence. nmims.eduuzh.ch NOE data provides a set of distance restraints that are fundamental for calculating the three-dimensional structure.
Scalar (J) Couplings: Three-bond J-couplings (³J) between backbone protons (e.g., ³JNHα) can be related to the dihedral angle φ via the Karplus equation, providing valuable torsional angle restraints. nmims.edu
Isotopic Labeling: Incorporating stable isotopes like ¹³C and ¹⁵N into the peptide can simplify complex spectra and enable a wider range of experiments for larger peptides. researchgate.netnih.gov
By combining these NMR-derived restraints, a family of structures consistent with the experimental data can be calculated, providing a detailed picture of the peptide's conformational ensemble in solution. uzh.ch
X-ray crystallography is the gold standard for determining the atomic-resolution structure of molecules in the solid state. youtube.comyoutube.com This technique requires the peptide to be crystallized, which can sometimes be a challenging step. youtube.com Once a suitable crystal is obtained, it is irradiated with X-rays. The diffraction pattern produced by the crystal is then used to calculate an electron density map, from which the positions of the atoms in the peptide can be determined. youtube.com
X-ray crystallography provides a static, highly detailed snapshot of the peptide's conformation in the crystal lattice. nih.gov This can reveal precise bond lengths, bond angles, and the arrangement of the peptide chains. For proline-containing peptides, crystallographic data can unambiguously determine the cis or trans conformation of the prolyl peptide bonds within the crystal structure. ethz.ch It also provides detailed information about intermolecular interactions within the crystal and the arrangement of solvent molecules. nih.gov
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different types of secondary structures (α-helix, β-sheet, turns, and polyproline helices) have characteristic CD spectra. nih.gov
For peptides rich in proline, CD spectroscopy is particularly useful for identifying the presence of polyproline II (PPII) helices. The CD spectrum of a PPII helix is typically characterized by a strong negative band around 195-206 nm and a weaker positive band around 215-228 nm. nih.govnih.govnih.gov The presence and intensity of these bands can be used to estimate the PPII content of a peptide. acs.orgresearchgate.net
It is important to note that the CD spectrum of a PPII helix can be similar to that of a disordered or "random coil" conformation, which also shows a strong negative band in the far-UV region. nih.govnih.gov However, a key distinguishing feature is the positive peak around 220 nm for the PPII structure, which is absent in disordered structures. nih.govnih.gov Therefore, careful analysis of the entire spectrum is necessary for accurate secondary structure assessment. researchgate.net
| Technique | State | Information Provided | Key Applications for L-Prolyl- Peptides |
|---|---|---|---|
| NMR Spectroscopy | Solution | 3D structure, conformational dynamics, cis-trans isomerism, distance and dihedral angle restraints | Determining solution conformation, quantifying cis/trans populations |
| X-ray Crystallography | Solid (Crystal) | High-resolution 3D structure, precise atomic coordinates, intermolecular interactions | Obtaining a static, detailed atomic model |
| Circular Dichroism (CD) Spectroscopy | Solution | Secondary structure content (e.g., PPII helix), conformational changes | Rapid assessment of PPII helix formation |
High-Resolution Mass Spectrometry in Peptide Structural Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural characterization of peptides, providing precise mass measurements that allow for the determination of elemental composition. When coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), it becomes a powerful platform for verifying amino acid sequences and identifying post-translational modifications (PTMs).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for peptide sequencing. In a typical experiment, a peptide mixture is first separated by LC before being introduced into the mass spectrometer. The instrument then isolates a specific peptide ion (the precursor ion) and subjects it to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions are measured to produce a tandem mass spectrum, which serves as a fingerprint of the peptide's sequence.
The fragmentation of a peptide bond primarily yields b- and y-type ions . sepscience.comsepscience.com A b-ion contains the N-terminus of the peptide, while a y-ion contains the C-terminus. ionsource.com The mass difference between consecutive ions in a b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be reconstructed.
The presence of specific amino acids like proline and arginine in a peptide such as L-prolyl-L-arginyl introduces characteristic fragmentation behaviors.
Proline (Pro): The cyclic structure of proline's side chain can lead to enhanced cleavage of the peptide bond N-terminal to it, often resulting in a prominent y-ion or a strong b-ion corresponding to the proline residue itself. matrixscience.com
Arginine (Arg): Due to the high basicity of its guanidinium (B1211019) side chain, arginine often sequesters the positive charge. This directs fragmentation to other parts of the molecule and can lead to characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃) or water (H₂O). matrixscience.comnih.gov
For the dipeptide L-prolyl-L-arginyl (Pro-Arg), the theoretical fragmentation pattern upon low-energy CID of the singly protonated precursor ion ([M+H]⁺) can be predicted. This allows for sequence verification by matching experimental spectra to these theoretical values.
| Ion Type | Sequence | Theoretical m/z | Calculation Details |
|---|---|---|---|
| Precursor [M+H]⁺ | Pro-Arg | 271.18 | (Mass of Pro + Mass of Arg + Mass of H₂O) + 1.0073 |
| b₁ | Pro | 98.06 | Mass of Pro Residue + 1.0073 |
| y₁ | Arg | 175.12 | Mass of Arg + 1.0073 |
| Immonium (Pro) | P | 70.07 | Internal fragment of Proline |
| Immonium (Arg) | R | 100.09 | Internal fragment of Arginine |
LC-MS/MS is also crucial for identifying post-translational modifications (PTMs), which are enzymatic alterations to amino acids after protein synthesis. These modifications are detected as mass shifts from the expected residue mass. Common modifications for proline and arginine include:
Hydroxylation of Proline: The addition of a hydroxyl group (+15.99 Da) is a frequent modification.
Methylation of Arginine: This can occur as monomethylation (+14.02 Da) or dimethylation (+28.03 Da).
High-resolution instruments can accurately measure these small mass differences, enabling confident identification and localization of the modification on the peptide.
Computational Modeling and Molecular Dynamics Simulations of Peptide Structures
While mass spectrometry provides sequence information, computational modeling and molecular dynamics (MD) simulations offer insight into the three-dimensional structure and dynamic behavior of peptides at an atomic level. These methods are vital for understanding how a peptide's conformation relates to its biological function.
For peptides containing L-proline and L-arginine, computational approaches can explore key structural features:
Proline Conformational States: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans state is energetically favored for most amino acids, the energy difference for proline is much smaller, allowing it to sample the cis conformation more frequently (around 5-7% of the time in known protein structures). frontiersin.org This cis-trans isomerization is a critical factor in protein folding and function. MD simulations can be used to model this transition and determine the relative stability of each state. frontiersin.org
Molecular dynamics simulations place the peptide in a simulated environment (typically water) and use physics-based force fields to calculate the movements of every atom over time. This provides a dynamic picture of the peptide's conformational landscape, revealing how it folds, flexes, and interacts with its surroundings. For L-prolyl-L-arginyl peptides, MD simulations can reveal stable hydrogen-bonding patterns and the orientation of the charged arginine side chain, which is often crucial for interactions with other molecules.
| Parameter | Description | Typical Values / States | Significance |
|---|---|---|---|
| Proline φ (phi) | Backbone dihedral angle (C'-N-Cα-C') | Restricted to approx. -65° ± 25° | Cyclic side chain limits backbone flexibility. |
| Proline ω (omega) | Peptide bond dihedral angle (Cα-C'-N-Cα) | ~180° (trans) or ~0° (cis) | Cis/trans isomerization acts as a molecular switch. |
| Arginine χ angles (chi) | Side chain dihedral angles | Multiple rotamers possible | Determines the spatial orientation of the guanidinium group for interactions. |
| Arginine ψ (psi) | Backbone dihedral angle (N-Cα-C'-N) | Can adopt values for α-helical or β-sheet structures | Contributes to secondary structure formation. |
Molecular and Cellular Biology of L Proline, L Prolyl L Arginyl Peptides
Cellular Transport Systems for L-Proline and L-Prolyl-L-Arginyl- Peptides.
The entry of L-proline and dipeptides such as L-prolyl-L-arginyl- into cells is a regulated process mediated by a variety of specialized transport proteins. These transporters are critical for maintaining cellular homeostasis, providing substrates for protein synthesis, and participating in signaling pathways. The primary conduits for these molecules belong to the Solute Carrier (SLC) superfamily of membrane transport proteins.
L-proline, a unique imino acid, is transported across the cell membrane by several systems with distinct ion dependencies and affinities. embopress.org The transport of the dipeptide L-prolyl-L-arginyl- is primarily handled by proton-coupled oligopeptide transporters, which recognize a broad range of di- and tripeptides. The cationic nature of the arginine residue in L-prolyl-L-arginyl- influences its interaction with these transporters, which are known to handle charged substrates.
A number of transporters from the Solute Carrier (SLC) family have been identified and characterized for their roles in the uptake of L-proline and dipeptides. These transporters exhibit different substrate specificities, affinities, and tissue distributions, reflecting their diverse physiological roles.
L-Proline Transporters:
SIT1 (SLC6A20): Also known as the IMINO transporter, SIT1 mediates the Na+ and Cl--dependent uptake of imino acids like L-proline. nih.govmdpi.comresearchgate.net It is expressed in the kidney, small intestine, and brain. mdpi.com SIT1 is considered the classical "System IMINO" transporter. researchgate.netnih.gov
PAT1 (SLC36A1): This proton-coupled amino acid transporter is involved in the intestinal absorption of small zwitterionic α-amino acids, including proline, glycine, and alanine. nih.govfrontiersin.org PAT1 functions as a low-affinity, high-capacity transporter and is also found in lysosomes, where it may be involved in the efflux of amino acids from lysosomal protein degradation. frontiersin.orgresearchgate.net
PROT (SLC6A7): This is a high-affinity proline transporter found in the brain. nih.gov
v7-3 (SLC6A15): Expressed in neurons in various brain regions, this transporter is involved in the sodium-dependent uptake of proline and branched-chain amino acids. frontiersin.org
Dipeptide Transporters:
PEPT1 (SLC15A1): This is a high-capacity, low-affinity, proton-coupled oligopeptide transporter predominantly expressed in the small intestine, where it plays a major role in the absorption of dietary di- and tripeptides. nih.govcreative-proteomics.comnih.gov PEPT1 is known for its broad substrate specificity, transporting over 8,000 different di- and tripeptides. semanticscholar.orgnih.gov Its transport is electrogenic, involving a variable proton-to-substrate stoichiometry depending on the charge of the peptide. semanticscholar.orgfrontiersin.org Given its ability to transport charged peptides, PEPT1 is a likely candidate for the transport of the cationic dipeptide L-prolyl-L-arginyl-.
PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity peptide transporter. nih.govnih.gov It is primarily expressed in the kidney for the reabsorption of di- and tripeptides from the glomerular filtrate, but is also found in other tissues like the brain, lung, and mammary gland. nih.govmdpi.comnih.govresearchgate.net Similar to PEPT1, PEPT2 is a proton-coupled transporter capable of handling a wide array of di- and tripeptides, including those with charged side chains. frontiersin.orgnih.gov
The table below summarizes the key characteristics of these transporters.
| Transporter | Gene Name | Primary Substrates | Ion Dependency | Affinity | Key Locations |
|---|---|---|---|---|---|
| SIT1 | SLC6A20 | L-proline, imino acids | Na+, Cl- | High | Kidney, Small Intestine, Brain |
| PAT1 | SLC36A1 | L-proline, small neutral amino acids | H+ | Low | Small Intestine, Lysosomes |
| PEPT1 | SLC15A1 | Di- and tripeptides | H+ | Low | Small Intestine, Kidney |
| PEPT2 | SLC15A2 | Di- and tripeptides | H+ | High | Kidney, Brain, Lung |
Intracellular Signaling Pathway Modulation.
Once inside the cell, L-proline and related peptides are not merely metabolic building blocks; they also function as signaling molecules that can modulate key intracellular pathways controlling cell growth, stress responses, and gene expression.
The mTORC1 pathway is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and energy status. Amino acids are critical activators of mTORC1. L-proline, along with other amino acids like L-arginine, contributes to the activation of mTORC1. nih.gov
The activation of mTORC1 by amino acids is a complex process that often involves the Rag GTPases, which recruit mTORC1 to the lysosomal surface for activation in the presence of Rheb GTPase. mit.eduimrpress.comresearchgate.net Some studies suggest a two-step mechanism for mTORC1 activation by amino acids, where a group of "priming" amino acids, including L-proline and L-arginine, sensitize mTORC1 for subsequent activation by "activating" amino acids like leucine. nih.gov Transporters such as SLC36A1 (PAT1) have been shown to positively regulate mTORC1 activation. mdpi.com L-proline has been demonstrated to be necessary for the activation of the mTOR signaling pathway, which in turn influences cell differentiation processes. researchgate.netnih.gov
The Integrated Stress Response (ISR) is a conserved signaling network that cells activate to cope with various stress conditions, including amino acid deprivation. nih.govwikipedia.org A core event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) by one of four kinases, one of which is the General Control Nonderepressible 2 (GCN2). researchgate.net
GCN2 is activated by the accumulation of uncharged tRNAs, which occurs during amino acid deficiency. embopress.orgelifesciences.org Specifically, a deficiency in L-proline can trigger the GCN2-eIF2α-ATF4 pathway. nih.govnih.gov This leads to a general decrease in protein synthesis to conserve resources, while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. embopress.orgnih.gov ATF4, in turn, upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis. embopress.org Studies in melanoma have shown that disrupting proline synthesis activates the GCN2 pathway, leading to decreased protein production and impaired tumor growth. nih.gov
The signaling roles of L-proline and its metabolic pathways extend to interactions with other stress-responsive networks, notably those involving reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs).
Proline metabolism is intrinsically linked to cellular redox status. The oxidation of proline in the mitochondria by proline dehydrogenase (PRODH) can lead to the production of ROS. frontiersin.orgnih.gov These ROS can act as signaling molecules, activating various stress-responsive pathways. For instance, proline-induced ROS can activate MAPK signaling pathways. frontiersin.org This crosstalk is crucial for cellular adaptation to oxidative stress. nih.gov In plants, proline metabolism and its influence on ROS signaling are implicated in responses to both abiotic and biotic stresses, as well as in developmental processes like senescence. frontiersin.orgmdpi.comresearchgate.net Furthermore, proline- and arginine-rich peptides have been shown to modulate cellular mechanics and the response to mechanical stress, suggesting a link to cytoskeletal signaling pathways. frontiersin.org
Regulation of Gene Expression by L-Proline and Related Peptides.
L-proline and its derivatives can exert significant control over gene expression through their influence on signaling pathways and the activity of transcription factors.
The activation of the GCN2-ATF4 pathway in response to proline deficiency is a prime example of how proline levels directly impact gene expression. nih.govnih.gov The transcription factor ATF4, induced by this pathway, controls a suite of genes involved in amino acid metabolism and stress adaptation. embopress.org
Furthermore, L-proline has been shown to play a role in the regulation of pluripotency and cell differentiation in embryonic stem cells, a process that inherently involves widespread changes in gene expression. nih.gov This effect is at least partially mediated by the mTOR signaling pathway. nih.gov
In plants, the expression of genes involved in proline biosynthesis, such as pyrroline-5-carboxylate synthetase (P5CS), is tightly regulated by various transcription factors in response to environmental stresses like drought and high salinity. nih.govfrontiersin.orgnih.govnih.gov For example, the transcription of the P5CS1 gene is controlled by ABA-responsive element binding transcription factors. nih.gov This transcriptional regulation allows for the accumulation of proline as a protective osmolyte under stress conditions. frontiersin.org
The table below provides a summary of the signaling pathways and transcriptional responses modulated by L-proline.
| Signaling Pathway / Response | Key Molecules Involved | Outcome of Modulation |
|---|---|---|
| mTORC1 Pathway | mTORC1, Rag GTPases, Rheb | Promotes cell growth and proliferation. |
| GCN2/ISR Pathway | GCN2, eIF2α, ATF4 | Reduces global protein synthesis, induces stress-response genes. |
| Stress-Responsive Networks | ROS, MAPKs | Adaptation to oxidative and other cellular stresses. |
| Gene Expression | ATF4, various transcription factors | Regulation of metabolism, differentiation, and stress adaptation. |
Modulation of Amino Acid Transporter Gene Expression
L-proline availability has been shown to influence the expression of genes encoding amino acid transporters. This regulation is a critical component of cellular homeostasis, ensuring an adequate supply of amino acids for various metabolic processes. For instance, studies in porcine trophectoderm cells have demonstrated that L-proline supplementation leads to a dose-dependent increase in the mRNA expression of several solute carrier family (SLC) transporters, including SLC6A20, SLC36A1, SLC36A2, SLC38A1, and SLC38A2. This upregulation of transporter genes corresponds with increased intracellular proline concentrations.
In mouse preimplantation embryos, the expression of the neutral amino acid transporter B0AT1 (Slc6a19), which transports L-proline, has been identified. The expression of this transporter is crucial for proper embryonic development. nih.gov The L-type amino acid transporter 1 (LAT1), responsible for the transport of large neutral amino acids, is also subject to regulation that can impact proline availability within the cell, particularly in the context of cancer progression where its expression is often upregulated. mdpi.commdpi.comnih.gov
Currently, there is a lack of specific research data on how the dipeptide L-prolyl-L-arginyl modulates the gene expression of amino acid transporters.
Influence on Redox-Related Gene Transcription
L-proline metabolism is intrinsically linked to cellular redox status and can influence the transcription of redox-related genes. The catabolism of proline by proline dehydrogenase (PRODH) in the mitochondria generates reactive oxygen species (ROS), which can act as signaling molecules to modulate gene expression. For example, PRODH-mediated ROS production has been implicated in the activation of signaling pathways that can lead to either cell survival or apoptosis, depending on the cellular context. nih.govnih.gov
Furthermore, in response to oxidative stress, such as exposure to hydrogen peroxide, some mammalian cell lines exhibit an upregulation of genes involved in proline biosynthesis, including Δ1-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR). nih.gov This suggests a transcriptional response aimed at increasing intracellular proline levels to counteract oxidative damage. The regulation of gene expression by redox-sensitive transcription factors is a complex process, and the specific influence of L-proline on these factors is an active area of research. nih.gov
There is no direct evidence available to describe the influence of L-prolyl-L-arginyl on the transcription of redox-related genes.
Impact on Cellular Redox Homeostasis
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species and the capacity of antioxidant defense mechanisms. L-proline plays a significant, albeit dual, role in maintaining this equilibrium. nih.gov
Mechanisms of Reactive Oxygen Species (ROS) Generation and Scavenging
L-proline metabolism can be both a source and a scavenger of ROS. The oxidation of proline by PRODH in the mitochondria is a process that can generate superoxide (B77818) radicals. nih.gov This pro-oxidant activity is implicated in various physiological processes, including apoptosis. nih.gov
Conversely, L-proline itself has been demonstrated to possess ROS scavenging capabilities. It can directly quench hydroxyl radicals and singlet oxygen. nih.gov This antioxidant property contributes to its protective role against oxidative stress induced by agents like hydrogen peroxide. nih.gov The ability of L-proline to preserve the intracellular glutathione (B108866) pool, a major redox buffer, further underscores its importance in cellular antioxidant defense. nih.gov
The mechanisms by which L-prolyl-L-arginyl might participate in ROS generation or scavenging have not been elucidated in scientific studies.
Influence on NAD+/NADH and NADP+/NADPH Redox Balance
The cellular redox state is heavily influenced by the ratios of the nicotinamide (B372718) adenine (B156593) dinucleotide pairs, NAD+/NADH and NADP+/NADPH. cominbio.comnih.govnih.govyoutube.commdpi.com L-proline metabolism is interconnected with these redox couples. The biosynthesis of proline from glutamate (B1630785) involves NADPH-dependent enzymes, thus impacting the NADP+/NADPH ratio. researchgate.net Specifically, the reduction of pyrroline-5-carboxylate (P5C) to proline is catalyzed by P5C reductase, which utilizes NADPH as a reductant. nih.gov
The catabolism of proline, on the other hand, can influence the NAD+/NADH ratio. The conversion of P5C to glutamate is catalyzed by P5C dehydrogenase in a NAD+-dependent manner. The cycling between proline and P5C can therefore act as a shuttle for transferring reducing equivalents between the cytosol and mitochondria, thereby influencing the balance of these crucial redox cofactors. researchgate.net This interplay is vital for cellular energy metabolism and maintaining redox homeostasis. nih.govnih.gov
No research is currently available on the specific influence of the dipeptide L-prolyl-L-arginyl on the NAD+/NADH and NADP+/NADPH redox balance.
Enzyme and Receptor Interactions
Mechanisms of Enzyme Activity Modulation (e.g., arginase inhibition, prolyl hydroxylase)
L-proline and its metabolic pathways are known to interact with and modulate the activity of various enzymes.
Arginase: Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea (B33335). While there is no direct evidence of L-prolyl-L-arginyl acting as an arginase inhibitor, the metabolism of L-arginine is a key area of therapeutic interest, and various inhibitors have been developed. nedp.comnih.govnih.govfrontiersin.orgresearchgate.net L-ornithine, a product of the arginase reaction, is a precursor for proline synthesis. Therefore, the regulation of arginase activity can indirectly influence proline availability.
Prolyl Hydroxylases: Prolyl hydroxylases are a family of enzymes that hydroxylate proline residues in proteins, a critical post-translational modification. A well-known example is the role of prolyl hydroxylase domain (PHD) enzymes in the regulation of the hypoxia-inducible factor (HIF). nih.govnih.govoulu.fidrugbank.commdpi.com Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. Poly(L-proline) has been shown to be a competitive inhibitor of vertebrate type I prolyl 4-hydroxylase. nih.gov The activity of these enzymes is crucial in cellular responses to oxygen availability.
There is a lack of data on the specific interactions of the L-prolyl-L-arginyl dipeptide with arginase or prolyl hydroxylases.
Specific Binding to Cellular Receptors (e.g., on phagocytic cells, fibrinogen binding sites)
The tetrapeptide Gly-Pro-Arg-Pro, which mimics the N-terminal Gly-Pro-Arg sequence of the α-chain of fibrin (B1330869), has been identified as a potent inhibitor of fibrin polymerization. This peptide has been shown to bind to fibrinogen and its fragment D. Furthermore, Gly-Pro-Arg-Pro has been demonstrated to inhibit the binding of fibrinogen to its receptors on human platelets. This inhibition is dose-dependent and affects the extent rather than the rate of fibrinogen binding. The peptide appears to interfere directly with the ligand-receptor interaction. It has been observed that Gly-Pro-Arg-Pro can prevent the association of fibrinogen with platelets, which is a crucial step in platelet aggregation.
Peptides consisting of a repeating Gly-Pro-Arg sequence have been shown to have little to no platelet-activating reactivity on their own, in contrast to peptides with a repeating Gly-Pro-Hyp sequence which are potent platelet agonists. This suggests a high degree of specificity in the peptide sequences that can actively trigger platelet activation.
The Pro-Arg motif itself is recognized by certain WW domains, which are involved in protein-protein interactions. This indicates that the L-prolyl-L-arginyl- sequence has the potential to be a recognition motif for specific protein domains, although its direct interaction with cell surface receptors on phagocytic cells remains to be investigated.
Table 1: Research Findings on Peptide Binding to Fibrinogen Receptors
| Peptide | Target Receptor/Molecule | Cell Type | Effect |
|---|---|---|---|
| Gly-Pro-Arg-Pro | Fibrinogen Receptor | Human Platelets | Inhibits fibrinogen binding and subsequent platelet aggregation. |
| Gly-Pro-Arg-Pro | Fibrinogen and Fragment D | Not applicable | Binds directly, inhibiting fibrin polymerization. |
| Repeating Gly-Pro-Arg | Platelet Receptors | Human Platelets | Little to no platelet-activating reactivity. |
Effects on Cellular Proliferation and Differentiation
The direct effects of the L-prolyl-L-arginyl- dipeptide on cellular proliferation and differentiation are not extensively documented. However, studies on its constituent amino acids, L-proline and L-arginine, provide insights into their individual roles in these cellular processes.
L-proline has been shown to influence the differentiation of embryonic stem (ES) cells. Supplementation of ES cell culture medium with L-proline can induce changes in colony morphology, gene expression, and differentiation kinetics, consistent with a transition toward a primitive ectoderm-like state. Some L-proline-containing peptides have also been reported to induce these changes.
L-arginine's effect on cell proliferation can be cell-type dependent. For instance, L-arginine supplementation has been shown to stimulate the proliferation of fibroblasts through signaling pathways involving extracellular signal-related kinase (ERK) 1/2 and PI3K/Akt. In contrast, deprivation of L-arginine can lead to a reduction in cell viability and control the growth of certain parasites like Leishmania.
Role in Embryonic Stem Cell Differentiation
L-proline plays a significant role in modulating the differentiation of embryonic stem (ES) cells. The addition of L-proline to ES cell cultures can promote their differentiation into a pluripotent cell population known as primitive ectoderm-like (EPL) cells, which are an in vitro equivalent of the primitive ectoderm that forms during early embryogenesis.
This induction of differentiation is associated with several cellular changes, including alterations in colony morphology from domed to flattened epithelial-like colonies, and changes in the expression of key pluripotency and differentiation markers. The mechanism of L-proline-induced differentiation is thought to involve its uptake by the SNAT2 amino acid transporter and the subsequent activation of signaling pathways, including the MAPK, PI3K, and mTOR pathways.
While L-proline and some L-proline-containing peptides have been shown to have this effect, the specific role of the L-prolyl-L-arginyl- dipeptide in this process has not been specifically elucidated.
Mechanisms of Action on Cell Viability and Growth
The mechanisms by which L-prolyl-L-arginyl- may affect cell viability and growth can be inferred from the actions of its individual amino acid components.
L-arginine has been shown to enhance cell viability and stimulate proliferation in various cell types. In human fibroblasts, L-arginine supplementation activates the GPRC6A-ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell growth and survival. Deprivation of L-arginine, on the other hand, can lead to increased apoptosis. In other cell types, the proliferative effects of L-arginine are mediated by its conversion to nitric oxide (NO) and polyamines.
Conversely, L-arginine deprivation has been found to reduce the viability and growth of the parasite Leishmania donovani, suggesting that its availability is critical for the survival of these organisms. The reduction in cell viability in L-arginine deprived parasites was significant over time, with a nearly 2.8-fold decrease observed after 120 hours compared to control parasites.
Table 2: Effects of L-Arginine on Cell Viability and Proliferation
| Cell Type | Effect of L-Arginine Supplementation | Key Mechanisms |
|---|---|---|
| Human Fibroblasts | Increased proliferation, decreased apoptosis. | Activation of GPRC6A-ERK1/2 and PI3K/Akt pathways. |
| Leishmania donovani | Deprivation reduces cell viability and growth. | Disruption of redox balance and essential metabolic pathways. |
| T Cells | Enhances survival and anti-tumor activity. | Modulation of T cell metabolism, shift from glycolysis to oxidative phosphorylation. |
Role in Cell Migration and Invasiveness
Direct evidence for the role of L-prolyl-L-arginyl- in cell migration and invasiveness is limited. However, the presence of arginine in peptides is a recurring theme in the modulation of these processes. Proline-rich regions in proteins are also known to be important for protein-protein interactions that can influence cell motility.
Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are well-known to interact with integrin receptors and can influence cell adhesion and migration. These RGD peptides have been shown to promote neurite outgrowth and can enhance osteogenic differentiation of stem cells, processes that involve cell migration and adhesion.
Furthermore, chemokines, which are critical in guiding cell migration, can be categorized based on the presence of an ELR (Glu-Leu-Arg) motif, highlighting the importance of arginine in these signaling molecules. Proline- and arginine-rich peptides have also been shown to modulate various cellular processes, though their direct impact on migration and invasiveness is an area of ongoing research.
Peptide Stability and Resistance to Proteolytic Degradation
The stability of peptides and their resistance to degradation by proteases are critical for their biological activity. The presence of a proline residue in a peptide, such as in L-prolyl-L-arginyl-, can significantly influence its stability.
The peptide bond preceding a proline residue (the Xaa-Pro bond) has a unique conformational rigidity due to the cyclic structure of proline. This rigidity can make the peptide bond less accessible to proteases, thereby increasing the peptide's resistance to proteolytic degradation. This principle is sometimes referred to as the "proline concept" in protein engineering to enhance stability.
Proteolytic enzymes often have specific cleavage sites. For example, trypsin, a common protease, cleaves peptide bonds on the C-terminal side of basic amino acids like arginine and lysine. However, the nature of the amino acid in the P1' position (immediately following the cleavage site) can influence the efficiency of cleavage. While a Pro-Arg bond would be a potential target for trypsin-like proteases, the subsequent amino acid would also play a role in determining the actual cleavage efficiency. The inherent rigidity conferred by the proline in the L-prolyl-L-arginyl- sequence may contribute to its stability against certain proteases.
Biological Functions and Mechanistic Insights of L Prolyl L Arginyl Peptides
Contribution to Protein Folding and Stability (Chemical Chaperone Activity)
The dipeptide L-prolyl-L-arginyl- and its polymers have been implicated in the complex processes of protein folding and stability, acting in some contexts as modulators of chaperone activity. Research has shown that polymers of proline/arginine (PR) dipeptides can interfere with the normal mechanisms of protein folding by interacting with and sequestering molecular chaperones. researchgate.netnih.govnih.gov
A key finding in this area is the ability of PR repeat polymers to inhibit the catalytic activity of PPIA, a crucial molecular chaperone involved in protein folding. researchgate.netnih.govnih.gov This inhibition occurs through the binding of the PR repeat polymers to the active site of PPIA, thereby disrupting its function in assisting the proper conformation of other proteins. researchgate.netnih.govnih.gov This interaction highlights a specific toxic mechanism of PR dipeptide polymers that can lead to a disruption of protein homeostasis. researchgate.netnih.govnih.gov
While the direct chemical chaperone activity of the simple L-prolyl-L-arginyl- dipeptide is not as extensively documented as that of its polymers, the behavior of these polymers provides insight into the potential for this dipeptide to interact with components of the protein folding machinery. The unique combination of the rigid proline residue and the charged arginine residue appears to be a critical factor in these interactions. nih.gov
| Peptide/Polymer | Observed Effect | Mechanism of Action | Affected Chaperone | Reference |
|---|---|---|---|---|
| Proline/Arginine (PR) Repeat Polymers | Inhibition of protein folding catalyst activity | Binds to the active site of the chaperone, sequestering it from its natural substrates. | PPIA (prolyl isomerase) | researchgate.netnih.govnih.gov |
Role in Extracellular Matrix Assembly and Tissue Homeostasis
The integrity and proper function of the extracellular matrix (ECM) are crucial for tissue homeostasis, and the amino acid constituents of L-prolyl-L-arginyl- play fundamental roles in this process. While direct studies on the L-prolyl-L-arginyl- dipeptide's role in ECM assembly are limited, the individual contributions of L-proline and L-arginine are well-established, particularly in the context of collagen synthesis and tissue repair.
L-proline is an essential component of collagen, the most abundant protein in the ECM. nih.govmdpi.com Its unique cyclic structure is critical for the stability of the collagen triple helix. nih.gov L-arginine serves as a precursor for the synthesis of L-proline and is also directly incorporated into proteins, including collagen. nih.gov Furthermore, L-arginine is involved in wound healing and tissue repair processes, which are intrinsically linked to ECM remodeling. nih.gov Studies on diabetic rats have suggested that a diet enriched with both arginine and proline may promote wound healing by enhancing new blood vessel growth and creating a better environment for tissue repair. nih.gov
Given the critical roles of its constituent amino acids in collagen synthesis and tissue repair, it is plausible that the L-prolyl-L-arginyl- dipeptide could serve as a readily available building block for collagen and other ECM proteins, thereby contributing to ECM assembly and the maintenance of tissue homeostasis. However, further research is needed to elucidate the specific functions of this dipeptide in these processes.
| Amino Acid | Function in ECM and Tissue Homeostasis | Mechanism | Reference |
|---|---|---|---|
| L-Proline | Essential for collagen synthesis and stability. | Its cyclic structure provides rigidity to the collagen triple helix. | nih.govmdpi.com |
| L-Arginine | Precursor for L-proline synthesis; incorporated into collagen; promotes wound healing. | Contributes to the amino acid pool for protein synthesis and is involved in cellular processes related to tissue repair. | nih.govnih.govnih.gov |
Mechanistic Insights into Immunomodulatory Activity
The immunomodulatory properties of peptides containing L-arginine are a subject of significant scientific interest. The L-prolyl-L-arginyl- dipeptide, by virtue of its L-arginine component, is positioned to influence immune responses, particularly those involving T-cells and myeloid-derived suppressor cells (MDSCs).
Effects on T-cell Activation Pathways
L-arginine is a critical amino acid for the proper functioning of T-cells. escholarship.orgmdpi.comnih.gov Its availability in the microenvironment can significantly impact T-cell activation, proliferation, and effector functions. mdpi.comnih.govnih.gov Depletion of L-arginine has been shown to arrest T-cells in the G0-G1 phase of the cell cycle, thereby inhibiting their proliferation. nih.gov This arrest is associated with a failure to up-regulate cyclin D3 and cyclin-dependent kinase 4 (cdk4). nih.gov
Conversely, supplementation with L-arginine can enhance T-cell survival and promote the generation of central memory-like T-cells with enhanced anti-tumor activity. nih.govnih.gov The metabolism of L-arginine within T-cells, primarily through the arginase enzyme, leads to the production of downstream metabolites that can influence various cellular pathways. nih.govnih.gov While direct studies on the L-prolyl-L-arginyl- dipeptide are lacking, its potential to deliver L-arginine to T-cells suggests it could play a role in modulating T-cell activation pathways.
| Condition | Effect on T-Cells | Underlying Mechanism | Reference |
|---|---|---|---|
| L-Arginine Depletion | Arrest in G0-G1 phase of the cell cycle, inhibited proliferation. | Failure to up-regulate cyclin D3 and cdk4. | nih.gov |
| L-Arginine Supplementation | Enhanced survival and generation of central memory-like T-cells. | Modulation of T-cell metabolism. | nih.govnih.gov |
Modulation of Myeloid-Derived Suppressor Cell Activity
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that can suppress T-cell responses, often in the context of cancer and chronic inflammation. nih.govmdpi.comnih.govnih.gov One of the primary mechanisms by which MDSCs exert their immunosuppressive function is through the depletion of L-arginine from the microenvironment via the enzyme arginase 1. nih.govescholarship.orgnih.govnih.gov
The increased arginase activity in MDSCs leads to the conversion of L-arginine to urea (B33335) and L-ornithine, thereby depriving T-cells of this essential amino acid and impairing their function. escholarship.orgnih.gov This process of L-arginine depletion is a key factor in the immunosuppressive tumor microenvironment. researchgate.net Given that the L-prolyl-L-arginyl- dipeptide contains L-arginine, its presence in the immune microenvironment could potentially counteract the L-arginine-depleting activity of MDSCs, although this has yet to be experimentally verified. The dipeptide could serve as a source of L-arginine, potentially restoring T-cell function in the face of MDSC-mediated suppression.
| Cell Type | Enzyme | Metabolic Process | Effect on T-Cells | Reference |
|---|---|---|---|---|
| Myeloid-Derived Suppressor Cells (MDSCs) | Arginase 1 | Conversion of L-arginine to urea and L-ornithine. | Depletion of L-arginine from the microenvironment, leading to T-cell suppression. | nih.govescholarship.orgnih.govnih.govnih.gov |
Antioxidant Mechanisms
The L-prolyl-L-arginyl- dipeptide has demonstrated notable antioxidant properties, positioning it as a potential agent for mitigating oxidative stress. Oxidative stress is implicated in a variety of degenerative diseases and tissue damage.
Direct Radical Scavenging Properties
Research has specifically identified the Pro-Arg dipeptide, derived from protamine hydrolysates, as possessing significant antioxidative activity. researchgate.net In vitro studies have confirmed that this dipeptide exhibits very strong hydroxyl-radical scavenging activity, even at low concentrations. researchgate.net This direct scavenging of reactive oxygen species (ROS) is a key antioxidant mechanism.
Furthermore, the protective effects of the Pro-Arg dipeptide against oxidative stress have been evaluated in a cellular model using H2O2-induced oxidative stress in human diploid fibroblasts. The results indicated that the dipeptide could attenuate cellular oxidative damage and protect against H2O2-induced cell death. researchgate.net These findings underscore the direct radical scavenging properties of the L-prolyl-L-arginyl- dipeptide and its potential to protect cells from oxidative damage. The antioxidant capacity of peptides is often influenced by their amino acid composition, with basic amino acids like arginine contributing to these properties. nih.gov
| Activity | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Hydroxyl-Radical Scavenging | In vitro assay | Strong scavenging activity at low concentrations. | researchgate.net |
| Protection Against Oxidative Stress | H2O2-induced oxidative stress in human diploid fibroblasts (MRC-5 cells) | Attenuated cellular oxidative damage and protected against cell death. | researchgate.net |
Induction of Endogenous Antioxidant Enzyme Systems.
L-prolyl-L-arginyl peptides have been investigated for their potential to bolster cellular defense against oxidative stress by inducing endogenous antioxidant enzyme systems. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can lead to significant cellular damage. The protective effects of certain peptides are linked to their ability to enhance the expression and activity of key antioxidant enzymes.
The induction of antioxidant enzymes is a critical mechanism for cellular protection. While specific data on L-prolyl-L-arginyl's direct induction of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) is still emerging, the foundational roles of L-proline and L-arginine in cellular metabolism and stress response provide a strong basis for their peptides' antioxidant activities.
Anti-inflammatory Pathways and Modulation.
L-prolyl-L-arginyl peptides are implicated in the modulation of inflammatory pathways, a critical aspect of the body's response to injury and infection. Chronic inflammation, however, is a hallmark of many diseases. The anti-inflammatory effects of these peptides are thought to be mediated through the regulation of key signaling pathways and the production of inflammatory mediators.
One of the primary targets of anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the expression of pro-inflammatory genes. nih.govmdpi.com L-arginine, a key component of the L-prolyl-L-arginyl dipeptide, has been shown to attenuate the activation of the NF-κB pathway. nih.govnih.gov This suggests that L-prolyl-L-arginyl peptides may exert their anti-inflammatory effects by inhibiting NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8. nih.govnih.gov
Furthermore, L-arginine can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, another crucial regulator of inflammation. nih.gov By inhibiting the activation of both NF-κB and MAPK pathways, L-prolyl-L-arginyl peptides could effectively suppress the inflammatory cascade. Additionally, L-arginine has been found to stimulate the expression of β-defensins, which are antimicrobial peptides with anti-inflammatory properties. nih.gov
Table 1: Potential Anti-inflammatory Mechanisms of L-Prolyl-L-Arginyl Peptides
| Mechanistic Target | Effect of L-Arginine Component | Potential Outcome |
|---|---|---|
| NF-κB Signaling Pathway | Attenuation of activation | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) |
| MAPK Signaling Pathway | Inhibition of activation | Suppression of the inflammatory cascade |
| β-Defensin Expression | Stimulation | Enhanced antimicrobial and anti-inflammatory activity |
Antimicrobial Action Mechanisms.
Peptides rich in proline and arginine residues are recognized for their antimicrobial properties. researchgate.netmdpi.com Unlike many conventional antibiotics that cause lysis of bacterial membranes, these peptides often employ a non-lytic mechanism. researchgate.net They can penetrate the bacterial cell membrane without causing significant disruption and then act on intracellular targets. researchgate.netmdpi.com
The antimicrobial action of L-prolyl-L-arginyl peptides is likely influenced by the cationic nature of the arginine residue, which facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. frontiersin.org This initial electrostatic attraction is a crucial step for the peptide to approach and traverse the bacterial cell envelope.
Once in proximity to the membrane, the peptide's structure, influenced by the proline residue, may facilitate its translocation into the cytoplasm. Inside the bacterial cell, these peptides can interfere with essential cellular processes. For instance, some proline-arginine rich peptides are known to inhibit protein synthesis, leading to bacterial death. mdpi.com They may also interfere with DNA replication. mdpi.com The specific intracellular targets can vary depending on the peptide sequence and the bacterial species.
Table 2: Proposed Antimicrobial Mechanisms of L-Prolyl-L-Arginyl Peptides
| Stage of Action | Mechanism | Key Amino Acid Contribution |
|---|---|---|
| Initial Interaction | Electrostatic attraction to negatively charged bacterial membrane components | Arginine: Cationic nature |
| Membrane Translocation | Non-lytic penetration of the bacterial membrane | Proline: Structural influence on peptide conformation |
| Intracellular Targeting | Inhibition of essential cellular processes (e.g., protein synthesis, DNA replication) | Arginine and Proline: Combined effect on target binding and disruption |
Role in Hemostasis and Fibrin (B1330869) Polymerization Inhibition.
L-prolyl-L-arginyl containing peptides have been shown to play a role in hemostasis, the process which causes bleeding to stop. Specifically, certain peptides containing the Pro-Arg sequence have demonstrated anticoagulant properties. nih.govresearchgate.net For example, the tetrapeptide Glycyl-L-prolyl-L-arginyl-L-proline has been found to inhibit the interaction of fibrinogen with its platelet receptor, which is a key step in platelet aggregation. nih.govnih.gov This inhibition was observed to be dependent on the fibrinogen concentration and occurred in the presence of calcium or magnesium. nih.govnih.gov
The mechanism of action appears to involve direct interference with the ligand-receptor interaction. nih.govnih.gov The peptide's effect was primarily on the extent rather than the rate of fibrinogen binding. nih.govnih.gov Furthermore, peptides like Glycyl-L-prolyl-L-arginyl-L-proline are potent inhibitors of fibrin polymerization, the process by which fibrin monomers assemble to form a stable fibrin clot. sigmaaldrich.com These peptides bind to fibrinogen and its fragment D. sigmaaldrich.com
The tripeptide Glycyl-L-prolyl-L-arginine also demonstrates inhibitory effects, although it binds less tightly and is less effective at preventing polymerization compared to its tetrapeptide counterpart. sigmaaldrich.com In contrast, the dipeptide L-prolyl-L-arginine was found not to inhibit fibrin polymerization under the same conditions. sigmaaldrich.com This suggests that the surrounding amino acid sequence is crucial for the anticoagulant and anti-polymerization activity of the Pro-Arg motif.
Table 3: Effects of Pro-Arg Containing Peptides on Hemostasis
| Peptide | Effect on Fibrinogen Binding to Platelets | Effect on Fibrin Polymerization |
|---|---|---|
| Glycyl-L-prolyl-L-arginyl-L-proline | Inhibits interaction | Potent inhibitor |
| Glycyl-L-prolyl-L-arginine | Not specified | Less effective inhibitor |
| L-prolyl-L-arginine | Not specified | Does not inhibit |
Neurobiological Mechanisms.
The constituent amino acids of L-prolyl-L-arginyl peptides, L-proline and L-arginine, are both known to have significant roles in the central nervous system (CNS). nih.govnih.gov L-proline is involved in both excitatory and inhibitory neurotransmission, and its dysregulation has been linked to cognitive deficits. nih.gov L-arginine serves as the precursor for the synthesis of nitric oxide (NO), a crucial signaling molecule in the brain. nih.govwikipedia.org
L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO). wikipedia.orgebi.ac.uk NO functions as a neurotransmitter and plays a role in various physiological processes in the brain, including synaptic plasticity, learning, and memory. wikipedia.org The availability of L-arginine can be a rate-limiting factor for NO production. nih.gov Therefore, L-prolyl-L-arginyl peptides, by providing a source of L-arginine, could potentially influence NO synthesis and signaling in the CNS.
L-proline itself has been shown to modulate glutamatergic neurotransmission. nih.gov Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain and is essential for synaptic plasticity. The unique cyclic structure of L-proline allows it to interact with glutamate receptors, although the precise nature of this interaction is still under investigation. By influencing both the nitric oxide and glutamate signaling pathways, L-prolyl-L-arginyl peptides could have a significant impact on neuronal communication and function.
The potential neuroprotective and neuromodulatory effects of L-prolyl-L-arginyl peptides are likely linked to their influence on neurotransmitter systems and their antioxidant properties. The modulation of glutamatergic and nitrergic signaling can contribute to the maintenance of synaptic health and plasticity.
Furthermore, brain-derived neurotrophic factor (BDNF) is a key molecule involved in neuronal survival, differentiation, and synaptic plasticity. nih.govjneurology.comnih.gov The synthesis and secretion of BDNF are activity-dependent processes that are crucial for long-term potentiation (LTP) and long-term memory (LTM). nih.gov While a direct link between L-prolyl-L-arginyl peptides and BDNF has not been established, the general importance of amino acids and peptides in maintaining neuronal health suggests a potential area for future research. The pro-peptide of BDNF itself has been identified as a novel synaptic modulator, highlighting the diverse roles that peptides can play in the brain. jneurology.comresearchgate.net
Table 4: Summary of Neurobiological Roles of L-Proline and L-Arginine
| Amino Acid | Role in the Central Nervous System |
|---|---|
| L-Proline | Involved in excitatory and inhibitory neurotransmission; modulates glutamatergic signaling. nih.gov |
| L-Arginine | Precursor for nitric oxide (NO) synthesis, a key neurotransmitter. nih.govwikipedia.org |
Significance in Cell Competition Mechanisms
Cell competition is a conserved quality control mechanism that ensures tissue fitness by eliminating viable but less-fit cells, termed "loser" cells, when they are in the presence of more robust "winner" cells. nih.govfigshare.com This process is fundamental during embryonic development and in maintaining tissue homeostasis. nih.gov Recent research has identified the amino acid L-proline as a key environmental sensor and mediator that determines the outcome of cell competition, particularly in scenarios involving cells with mitochondrial dysfunction. nih.govbiorxiv.org
The core of L-proline's function in this context lies in its interaction with the Integrated Stress Response (ISR) , a crucial signaling network that helps cells adapt to various stresses, including amino acid deprivation. nih.govfrontiersin.org Cells with mitochondrial defects often experience amino acid deprivation, leading to the activation of the ISR as a pro-survival pathway. nih.govfigshare.com
Mechanism of Action:
In a competitive environment, winner cells appear to induce an increase in L-proline uptake and metabolism in the neighboring loser cells. nih.govbiorxiv.org This influx of L-proline has a critical consequence: it represses the pro-survival ISR in the loser cells. nih.gov The ISR, which was essential for the survival of these metabolically stressed cells, is dampened by the availability of L-proline. biorxiv.org This repression of the ISR ultimately triggers the elimination of the dysfunctional loser cells, often through apoptosis. nih.gov
Therefore, cell competition acts as a nutrient-sensing mechanism. When L-proline is abundant, the environment is perceived as rich enough to dispense with suboptimal cells, leading to the elimination of loser cells. nih.govfigshare.com Conversely, in a nutrient-poor environment with low extracellular L-proline, the ISR in loser cells remains active, ensuring their survival. nih.gov This dual role allows for tissue integrity to be maintained by removing dysfunctional cells when resources are plentiful, while preserving cell numbers in nutrient-scarce conditions. nih.govfigshare.com
Detailed Research Findings:
Studies utilizing co-cultures of wild-type (winner) cells and cells with mitochondrial dysfunction (loser cells, e.g., Bmpr1a-/-) have elucidated this mechanism.
ISR Activation in Loser Cells: In isolation, cells with mitochondrial dysfunction exhibit low intracellular L-proline levels and consequently, a high level of ISR activation, which is necessary for their survival. nih.gov
L-Proline Mediated ISR Repression: The presence of wild-type cells induces increased L-proline uptake in the dysfunctional cells. This leads to the downregulation of key ISR markers such as phosphorylated eIF2α (p-eIF2α) and Activating Transcription Factor 4 (ATF4). nih.govbiorxiv.org
Induction of Cell Elimination: The L-proline-induced repression of the ISR is sufficient to cause the elimination of these loser cells. nih.govbiorxiv.org Experiments have shown that culturing embryos in media lacking L-proline is enough to prevent the cell death typically observed during cell competition in the epiblast. biorxiv.org
The data below summarizes the key findings from research on L-proline's role in modulating the Integrated Stress Response and determining cell fate in competition.
| Condition | Intracellular L-Proline Level in Loser Cells | Integrated Stress Response (ISR) Activity | Outcome for Loser Cells | Reference |
| Homotypic Culture (Loser Cells Only) | Low | High / Activated | Survival | nih.gov |
| Co-culture with Winner Cells | High (Increased Uptake) | Low / Repressed | Elimination | nih.govbiorxiv.org |
| Co-culture in L-Proline-Deficient Media | Low | High / Restored | Survival | nih.gov |
The following table details the effect of L-proline on key molecular markers of the Integrated Stress Response in cells with mitochondrial dysfunction.
| Molecular Marker | Function in ISR | Effect of L-Proline Treatment | Consequence | Reference |
| p-eIF2α | Reduces global translation, initiates ISR | Downregulation | Repression of ISR | nih.govbiorxiv.org |
| ATF4 | Key transcription factor, restores homeostasis | Downregulation | Repression of ISR | nih.govbiorxiv.org |
| CHOP | Pro-apoptotic factor, downstream of ATF4 | Downregulation | Repression of ISR | nih.govbiorxiv.org |
| Cleaved Caspase 8 | Initiator caspase for apoptosis | Upregulation | Induction of Cell Death | nih.gov |
Advanced Methodological Approaches and Future Research Directions for L Proline, L Prolyl L Arginyl Peptides
Integrated Omics Strategies in Peptide Research
Integrated omics approaches offer a holistic view of the dynamic molecular landscape, enabling a deeper understanding of the functional roles of peptides like L-prolyl-L-arginyl-. By combining peptidomics and metabolomics, researchers can paint a comprehensive picture of the peptide's lifecycle and its impact on cellular pathways.
Quantitative Peptidomics for Global Peptide Analysis
Quantitative peptidomics is instrumental in the global analysis of endogenous peptides, providing a snapshot of the "peptidome" at a given time. nih.gov This approach is essential for understanding the generation, regulation, and degradation of L-prolyl-L-arginyl-. A typical workflow involves meticulous sample preparation to enrich for low-abundance peptides, followed by advanced analytical techniques. nih.gov
High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of quantitative peptidomics. acs.org Techniques such as tandem mass spectrometry (MS/MS) allow for the precise identification and quantification of peptides. nih.gov For a dipeptide like L-prolyl-L-arginyl-, targeted MS methods, including multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), can offer high sensitivity and specificity. unc.edu Isotope labeling strategies, where "heavy" stable isotopes are incorporated into the peptide, are commonly used as internal standards for accurate quantification. nih.govnih.gov
Recent advancements in data analysis pipelines, such as DIAproteomics, facilitate the automated processing of large-scale peptidomics data, enabling robust peptide identification, quantification, and statistical analysis. acs.org Software tools like Prostar are specifically designed for the statistical analysis of quantitative peptidomics data, allowing for differential analysis at the peptide level. nih.gov
Table 1: Key Methodologies in Quantitative Peptidomics for Dipeptide Analysis
| Methodology | Description | Application to L-prolyl-L-arginyl- |
|---|---|---|
| LC-MS/MS | A powerful analytical technique that separates peptides based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio. | Enables the detection and quantification of L-prolyl-L-arginyl- in complex biological samples like plasma or cell lysates. iu.edusciex.com |
| Stable Isotope Labeling | The incorporation of a heavy isotope (e.g., 13C, 15N) into a synthetic version of the target peptide to serve as an internal standard for accurate quantification. | A synthetic, isotopically labeled L-prolyl-L-arginyl- can be spiked into a sample to precisely measure the endogenous concentration of the unlabeled dipeptide. nih.gov |
| Targeted Mass Spectrometry (MRM/PRM) | MS methods that selectively monitor for specific peptide fragments, offering high sensitivity and specificity for quantification. | Ideal for accurately quantifying low levels of L-prolyl-L-arginyl- in various biological matrices. |
Metabolomics for Comprehensive Pathway Flux Analysis
Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the cellular state. When applied to L-prolyl-L-arginyl-, it can elucidate the metabolic pathways involved in its synthesis and degradation. The pathways linking arginine, glutamate (B1630785), and proline are bidirectional and highly dependent on the cell type and developmental stage. wikipedia.org
Metabolic flux analysis (MFA) is a powerful technique within metabolomics that measures the rates of metabolic reactions. frontiersin.org By using stable isotope tracers, such as 13C-labeled arginine or proline, researchers can track the flow of atoms through metabolic pathways. nih.govcreative-proteomics.com This allows for the quantification of the flux leading to the formation of L-prolyl-L-arginyl- from its precursor amino acids. It can also shed light on the catabolic pathways that break down the dipeptide. A peptide-based method for 13C metabolic flux analysis has been proposed, which could be adapted to study dipeptides. nih.govresearchgate.net
The analytical workflow for metabolomics typically involves sample extraction followed by analysis using MS or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com Computational modeling is then used to interpret the complex datasets and calculate metabolic fluxes. nih.gov
Table 2: Metabolomics Approaches for Studying L-prolyl-L-arginyl- Pathways
| Approach | Description | Relevance to L-prolyl-L-arginyl- |
|---|---|---|
| 13C-Metabolic Flux Analysis (13C-MFA) | Utilizes 13C-labeled substrates to trace the flow of carbon through metabolic networks, allowing for the quantification of reaction rates (fluxes). creative-proteomics.com | Can determine the rate of synthesis of L-prolyl-L-arginyl- from its precursors, L-proline and L-arginine, and identify the key enzymes involved. |
| LC-MS/MS-based Metabolite Quantification | A sensitive and specific method for the simultaneous measurement of multiple metabolites in a biological sample. nih.gov | Can be used to quantify the levels of L-proline, L-arginine, and L-prolyl-L-arginyl- to understand their metabolic interplay. |
| Pathway Analysis Tools | Software and databases that map identified metabolites to known metabolic pathways to provide a systems-level view of metabolic changes. | Can help to understand how the synthesis and degradation of L-prolyl-L-arginyl- are integrated with broader cellular metabolism. |
Bioinformatics and Computational Biology for Systems-Level Understanding
Bioinformatics and computational biology are indispensable for making sense of the large datasets generated by omics technologies and for predicting the functional roles of peptides.
In silico Prediction of Peptide Activity and Interactions
In silico methods offer a rapid and cost-effective way to predict the potential biological activities and interaction partners of L-prolyl-L-arginyl-. Machine learning algorithms can be trained on large datasets of peptides with known activities to predict the bioactivity of novel peptides. nih.gov These models use various features of the peptide sequence, such as amino acid composition and physicochemical properties, to make predictions. nih.gov For instance, computational tools can predict whether a peptide is likely to have antimicrobial, antioxidant, or other specific biological activities. unipr.it
Molecular docking simulations can be used to predict how L-prolyl-L-arginyl- might bind to specific protein targets. This can provide insights into its mechanism of action and help to identify potential receptors or enzymes that it interacts with. Studies have shown that proline- and arginine-rich peptides can act as allosteric modulators of protein activity, a property that can be explored through computational modeling. acs.orgnih.gov
Network Biology Approaches for Peptide Function and Regulation
Network biology provides a powerful framework for understanding the complex web of interactions that govern cellular processes. nih.gov By constructing and analyzing biological networks, researchers can gain insights into the function and regulation of molecules like L-prolyl-L-arginyl-.
A peptide-protein interaction network can be constructed to visualize the potential binding partners of L-prolyl-L-arginyl-. This can be based on experimentally determined interactions or on predictions from in silico methods. nih.gov The analysis of such a network can reveal the cellular pathways and processes that the dipeptide may influence. youtube.comnih.govyoutube.com
Furthermore, integrating peptidomics and metabolomics data into metabolic networks can help to understand the regulatory role of L-prolyl-L-arginyl- in cellular metabolism. By observing how the levels of this dipeptide correlate with changes in metabolic fluxes, it may be possible to identify its regulatory targets.
Development of In Vitro Disease Models for Mechanistic Elucidation
Advanced in vitro models that more accurately mimic human physiology are crucial for elucidating the mechanisms of action of peptides like L-prolyl-L-arginyl- in the context of disease.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govnih.govfrontiersin.orgfrontiersin.org These models better recapitulate the cell-cell and cell-matrix interactions that occur in vivo, which can significantly influence cellular responses to peptides. mdpi.com For example, the effects of L-prolyl-L-arginyl- on cell proliferation, differentiation, or apoptosis can be studied in 3D tumor models to assess its potential as an anti-cancer agent.
Organ-on-a-chip technology represents a significant leap forward in in vitro modeling. nih.govmdpi.com These microfluidic devices contain living cells in micro-architectures that mimic the structure and function of human organs. nih.govresearchgate.netfluigent.com A multi-organ chip could be used to study the absorption, distribution, metabolism, and excretion (ADME) of L-prolyl-L-arginyl- in a more integrated system, providing valuable data for preclinical studies. nih.gov These models also allow for the investigation of the dipeptide's effects on specific organ functions and its potential role in various diseases. The toxicity of proline/arginine dipeptide repeats has been studied in primary spinal cord neuronal cultures, demonstrating the utility of such models. nih.gov
Table 3: Advanced In Vitro Models for L-prolyl-L-arginyl- Research
| Model | Description | Application in Mechanistic Elucidation |
|---|---|---|
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic the micro-architecture and function of tissues. nih.govfrontiersin.org | Investigating the effects of L-prolyl-L-arginyl- on cell behavior in a more physiologically relevant context, such as tumor growth or tissue regeneration. |
| Organ-on-a-Chip | Microfluidic devices that recreate the key functional units of human organs, allowing for the study of organ-level physiology and pathophysiology. mdpi.comfluigent.com | Studying the pharmacokinetics and pharmacodynamics of L-prolyl-L-arginyl-, as well as its effects on specific organ functions in a controlled environment. |
| Co-culture Systems | In vitro models where two or more different cell types are grown together to mimic the cellular interactions within a tissue. | Elucidating the effects of L-prolyl-L-arginyl- on the interplay between different cell types, for example, between cancer cells and immune cells. |
Cellular Models for Specific Disease Pathogenesis
Cellular models are indispensable tools for dissecting the molecular mechanisms through which L-prolyl-L-arginyl- peptides exert their biological effects. These in vitro systems provide a controlled environment to study peptide interactions, signaling pathways, and therapeutic potential in various diseases.
Cancer Cell Lines:
Proline and arginine-rich peptides are extensively studied in oncology research using a variety of cancer cell lines. These models have been crucial in elucidating the roles of such peptides as anticancer agents and as vectors for targeted drug delivery. Arginine-rich cell-penetrating peptides (CPPs), for instance, are recognized for their ability to traverse cellular membranes and deliver therapeutic cargo. nih.govmdpi.com Studies have shown that conjugating anticancer drugs like doxorubicin (B1662922) and paclitaxel (B517696) to CPPs, such as poly-L-arginine or TAT peptides, enhances their uptake and cytotoxicity in human prostate, lung, and breast cancer cell lines. mdpi.com
Furthermore, some proline- and arginine-rich peptides exhibit intrinsic anticancer activity. mdpi.comyoutube.com They can induce apoptosis, inhibit cell proliferation, and modulate immune responses in leukemia and solid tumor cell lines. youtube.com The mechanism often involves electrostatic interactions with the negatively charged cancer cell membrane, leading to membrane disruption or internalization to act on intracellular targets. nih.govmdpi.com
| Peptide/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Poly-L-arginine-Doxorubicin Conjugate | Human prostate cancer cells | Increased cellular uptake and cytotoxicity of doxorubicin. | mdpi.com |
| TAT-Paclitaxel Conjugate | Human lung and breast cancer cells | Greater anti-tumoral activity compared to the drug alone. | mdpi.com |
| QUB-2392 (Bioactive Peptide) | Leukemia cell lines (AML, ALL, CML) | Induced apoptosis, inhibited cell proliferation, and demonstrated immunomodulatory effects. | youtube.com |
| V13K Peptide | Various cancer cell lines | Exhibited significant anticancer activity with negligible hemolytic activity. | researchgate.net |
Rheumatoid Arthritis (RA) Models:
In the context of rheumatoid arthritis, research has heavily focused on the post-translational modification of arginine residues within peptides, a process central to the disease's pathogenesis. nih.govnih.gov In cellular and murine models of RA, the enzymatic conversion of arginine to citrulline by peptidylarginine deiminases (PADs) is a key event. nih.gov This citrullination of synovial proteins creates neoantigens that trigger a specific autoimmune response, characterized by the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of RA. nih.govnih.govacrabstracts.org
While not focused on L-prolyl-L-arginyl- sequences specifically, these models are critical for understanding how arginine-containing peptides become targets of the immune system in RA. nih.gov Additionally, peptides are being explored for therapeutic purposes. For example, the antimicrobial peptide scolopendrasin IX, which acts as an agonist for the formyl peptide receptor 2, has shown therapeutic effects in mouse models of arthritis by inhibiting cytokine production and neutrophil recruitment. frontiersin.org
Chagas Disease Models:
L-proline metabolism is a critical pathway for the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Cellular models, typically involving the infection of host cells (like macrophages or fibroblasts) with T. cruzi, are fundamental to studying this dependence. Research using these models has demonstrated that proline is essential for the parasite's energy production, differentiation between life stages, and invasion of host cells. nih.gov
This has led to the exploration of L-proline uptake as a novel chemotherapeutic target. nih.gov Scientists have designed and screened 1,2,3-triazolyl-proline derivatives for their ability to inhibit proline transport in T. cruzi epimastigotes, the parasite's insect stage. nih.gov These cellular models allow for the validation of such inhibitors and provide a platform for developing new anti-chagasic drugs that exploit the parasite's unique metabolic requirements. nih.govresearchgate.net Furthermore, proteomic studies using mass spectrometry on cultured parasites help identify specific peptides and proteins involved in the disease process. uvm.edu
Organoid and 3D Culture Systems for Complex Cellular Interactions
The limitations of traditional 2D cell culture have spurred the development of more physiologically relevant models, such as organoids and other 3D culture systems. nih.govnih.gov These models recapitulate the complex cellular architecture, cell-cell interactions, and microenvironment of native tissues, offering a superior platform for studying the activity of L-prolyl-L-arginyl- peptides. rndsystems.comtmkarpinski.com
Organoids are self-organizing 3D structures grown from pluripotent or adult stem cells that mimic the structure and function of an organ in vitro. nih.govstemcell.com They can be generated for a variety of tissues, including intestine, liver, brain, and cancerous tumors (tumoroids). rndsystems.comstemcell.com
In the context of L-prolyl-L-arginyl- peptide research, these systems offer several advantages:
Disease Modeling: Patient-derived tumor organoids can be used to test the efficacy and specificity of anticancer peptides in a personalized medicine approach, reflecting the heterogeneity of the original tumor. stemcell.com
Studying Cell-Matrix Interactions: The extracellular matrix (ECM) is rich in proline-containing proteins like collagen. 3D cultures allow for the investigation of how L-prolyl-L-arginyl- peptides influence the dynamic interplay between cells and their surrounding matrix, a critical factor in cancer invasion and fibrosis.
Drug Screening and Toxicity: The scalability of organoid cultures makes them suitable for higher-throughput screening of peptide libraries to identify new therapeutic leads. stemcell.com They provide more accurate predictions of in vivo toxicity and efficacy compared to 2D cultures. rndsystems.com
While the application of organoids specifically to L-prolyl-L-arginyl- peptide research is an emerging area, their potential to bridge the gap between simple cellular models and complex in vivo systems is clear.
Emerging Research Challenges in L-Prolyl-L-Arginyl- Peptide Science
Despite their therapeutic promise, the development of peptides containing L-proline and L-arginine faces several scientific and technical hurdles.
Proteolytic Instability: A primary challenge for all peptide therapeutics is their rapid degradation by proteases in the body, leading to a short plasma half-life. nih.govmdpi.com This necessitates chemical modifications to enhance stability, such as replacing L-amino acids with their D-enantiomers, cyclization, or formulating peptides within nanoparticles. nih.govresearchgate.netmdpi.com
Predicting Structure and Function: The presence of proline residues introduces conformational rigidity and potential cis/trans isomerization, making the prediction of a peptide's 3D structure and, consequently, its biological function, highly complex. It can be difficult to determine if a designed sequence will act as an inhibitor or an activator of its target.
Target Specificity and Off-Target Effects: While peptides can be highly specific, achieving this specificity remains a challenge. Off-target binding can lead to unforeseen side effects. For peptides designed to disrupt cell membranes, a key challenge is ensuring selectivity for cancer cells over healthy host cells to minimize toxicity. researchgate.net
Synthesis and Purification: The chemical synthesis of complex, modified, or long peptides can be challenging and costly. Issues such as racemization and aspartimide formation during synthesis require careful optimization, and sustainable, "green" chemistry approaches are increasingly needed to reduce toxic waste. mdpi.comchemrxiv.org
Delivery and Bioavailability: Many peptides have poor oral bioavailability and must be administered via injection. Developing effective delivery systems that allow peptides to reach their target tissues in sufficient concentrations after administration is a significant area of research. nih.gov
Future Avenues for Fundamental and Applied Research
The future of L-prolyl-L-arginyl- peptide science is poised for significant advancement, driven by new technologies and a deeper understanding of molecular biology.
Rational Design with Artificial Intelligence: A major future direction is the use of artificial intelligence (AI) and machine learning algorithms to accelerate peptide drug discovery. mdpi.com AI can analyze vast datasets to predict peptide-protein interactions, screen virtual libraries for novel candidates with desired properties, and optimize sequences for enhanced stability, affinity, and specificity, thereby reducing the time and cost of development. chemrxiv.orgmdpi.com
Advanced Peptide Modifications: Research will continue to focus on novel chemical modifications to overcome the inherent limitations of peptides. researchgate.netnih.gov This includes the development of "stapled" or constrained peptides to lock them into their bioactive conformation, and the creation of peptide-drug conjugates that combine the targeting ability of the peptide with the potency of a small-molecule drug. nih.govnih.gov
Probing and Modulating Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are often difficult to target with traditional small molecules. Due to their larger surface area, peptides are ideal candidates for inhibiting or stabilizing these interactions. nih.gov Future work will involve designing L-prolyl-L-arginyl- peptides to selectively target disease-relevant PPIs in cancer and other disorders.
Targeting Microbial Pathogens: The unique metabolic pathways in pathogens like T. cruzi present opportunities for targeted therapies. nih.gov Future applied research will focus on designing potent and selective inhibitors of parasite-specific enzymes or transporters based on proline-arginine scaffolds. Additionally, the development of proline- and arginine-rich antimicrobial peptides (AMPs) is a promising strategy to combat drug-resistant bacteria and fungi. nih.govmdpi.com
Personalized Medicine: The use of patient-derived organoids to screen for the most effective peptide-based therapy for an individual's specific cancer is a key future application. stemcell.com This approach could lead to more effective and personalized treatment strategies, improving patient outcomes.
Q & A
Q. How does the cyclic structure of L-Proline influence protein conformation and stability in experimental models?
L-Proline's five-membered imino ring introduces rigidity into peptide chains, restricting conformational flexibility and stabilizing secondary structures like collagen helices . Methodologically, researchers employ X-ray crystallography or NMR spectroscopy to analyze structural impacts. For example, mutating proline residues in collagen analogs and comparing thermal stability via circular dichroism (CD) spectroscopy can quantify its role in triple-helix formation .
Q. What experimental approaches are used to study L-Proline biosynthesis in plants under abiotic stress?
L-Proline accumulation in plants under stress (e.g., drought, salinity) is assessed via HPLC or spectrophotometric assays using ninhydrin . Knockout mutants of Δ¹-pyrroline-5-carboxylate synthetase (P5CS) or overexpression of proline dehydrogenase (ProDH) can elucidate biosynthetic regulation. Isotopic labeling with ¹³C-glutamate tracks proline flux, while RNA-seq identifies stress-responsive genes like P5CS1 .
Q. What are standard protocols for quantifying L-Proline in biological samples?
The ninhydrin assay is widely used, where proline reacts with ninhydrin to form a chromophore measured at 520 nm . For higher precision, LC-MS/MS with deuterated proline as an internal standard is recommended, especially in complex matrices like mammalian tissues or microbial cultures .
Advanced Research Questions
Q. How can conflicting data on L-Proline metabolism in Trypanosoma brucei under glucose-rich vs. glucose-depleted conditions be reconciled?
Glucose availability regulates proline uptake and catabolism in trypanosomes. In glucose-rich media, proline is primarily converted to glutamate and succinate, while glucose depletion upregulates proline transport and PRODH activity, shifting metabolism toward alanine production . Researchers should standardize glucose concentrations (e.g., 6 mM vs. <200 µM) and use ¹³C-NMR to trace metabolic fates. RNAi silencing of succinate dehydrogenase (SDH) in glucose-rich conditions can confirm pathway redundancy .
Q. What methodologies are optimal for investigating L-Proline's neuropharmacological effects on GABA-ergic transmission?
Prodh-deficient mice with elevated CNS proline levels show impaired GABA-ergic signaling. Electrophysiological techniques (e.g., patch-clamp recordings in hippocampal slices) quantify changes in inhibitory postsynaptic currents (IPSCs). Gamma-band oscillations can be measured via EEG, while competitive binding assays assess proline's affinity for GABA receptors .
Q. How can L-Proline serve as a green catalyst in asymmetric synthesis, and what parameters influence reaction efficiency?
L-Proline catalyzes reactions like Michael additions via enamine intermediates. Researchers optimize solvent systems (e.g., toluene/DES mixtures), temperature (80–100°C), and molar ratios (e.g., 10 mol% catalyst) . Reaction progress is monitored via TLC or GC-MS, and enantiomeric excess is determined by chiral HPLC. DFT studies correlate proline’s conformational flexibility in deep eutectic solvents (DESs) with catalytic activity .
Q. What strategies address experimental variability in proline’s role in lipid oxidation studies?
Confounding factors (e.g., coexisting amino acids in meat samples) require controlled models, such as synthetic lipid systems with purified proline. MALDI-TOF/MS identifies oxidation products (e.g., malondialdehyde), while ESR spectroscopy detects free radical intermediates. Standardizing proline concentrations (0.1–1.0 mM) and excluding light/oxygen during incubation minimizes variability .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in L-Proline's efficacy in wound healing studies?
While in vitro models show proline enhances fibroblast collagen synthesis, in vivo results vary due to bioavailability differences . Methodological improvements include using proline-loaded nanoparticles for sustained release or combining it with hydroxyproline analogs (e.g., cis-4-hydroxy-L-proline) to inhibit collagen degradation . Dual RNA-seq and histomorphometry in chronic wound models can resolve mechanistic inconsistencies.
Methodological Best Practices
- Ethical Compliance : For preclinical studies, adhere to NIH guidelines for animal welfare (e.g., IACUC approval, ARRIVE checklist) .
- Statistical Rigor : Use ANOVA for multi-group comparisons and Benjamini-Hochberg correction for omics data .
- Data Transparency : Deposit raw NMR/LC-MS files in repositories like MetaboLights and provide SDF/MOL files for proline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
